2-(Morpholinosulfonyl)phenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBAPLYGJEVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656929 | |
| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-65-6 | |
| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Morpholinosulfonyl)phenylboronic acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-(Morpholinosulfonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve an unambiguous structural assignment.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of substituents onto the phenyl ring, such as the 2-(morpholinosulfonyl) group, profoundly influences the molecule's steric and electronic properties. The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa of the boronic acid, enhancing its affinity for diols at or near physiological pH.[1] This characteristic makes molecules like this compound (CAS No. 957062-65-6) particularly interesting for applications in medicinal chemistry and chemical biology, for example, as β-lactamase inhibitors or as components of glucose-responsive drug delivery systems.[2][3][4]
Given its potential, unambiguous confirmation of its structure is paramount. This guide provides the analytical strategy to achieve that confirmation with a high degree of confidence.
Part 1: The Analytical Workflow: A Multi-Technique Approach
A singular analytical technique is rarely sufficient for complete structural elucidation. We advocate for a tiered, orthogonal approach where the strengths of one technique compensate for the limitations of another. Our workflow is designed to build a complete structural picture, from basic connectivity to three-dimensional arrangement in the solid state.
Caption: The integrated workflow for the structural elucidation of this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation in solution. A suite of NMR experiments provides detailed information about the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹¹B NMR are indispensable.
¹¹B NMR: The Boron-Specific Probe
Expertise & Experience: The boron atom is the chemical heart of a boronic acid. ¹¹B NMR is exceptionally sensitive to the hybridization state of the boron atom.[5] A trigonal planar, sp²-hybridized boronic acid will have a characteristic chemical shift significantly different from a tetrahedral, sp³-hybridized boronate ester or borate anion.[6][7] This makes ¹¹B NMR the definitive tool for observing the boronic acid moiety directly and studying its interactions, such as diol binding.[8][9] The cyclic anhydride of a boronic acid, known as a boroxine, also has a distinct chemical shift, typically slightly downfield from the corresponding acid.
Expected Data: For this compound in a non-coordinating solvent like DMSO-d₆, a single, relatively broad resonance is expected in the range of δ 28-33 ppm, characteristic of an sp²-hybridized arylboronic acid. Upon addition of a base (e.g., NaOD) or a diol at an appropriate pH, this signal will shift upfield to approximately δ 3-9 ppm, indicating a transition to an sp³-hybridized boronate species.[7]
¹H and ¹³C NMR: Mapping the Organic Scaffold
Expertise & Experience: While ¹¹B NMR confirms the key functional group, ¹H and ¹³C NMR are used to verify the structure of the organic framework. The substitution pattern on the phenyl ring is critical. For a 1,2-disubstituted (ortho) pattern, the aromatic region of the ¹H NMR spectrum will display a complex multiplet pattern due to the distinct chemical environments and coupling constants of the four adjacent protons. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these proton and carbon signals.
Expected Data:
-
¹H NMR (in DMSO-d₆):
-
Aromatic region (δ 7.5-8.0 ppm): Complex multiplets corresponding to the four protons on the disubstituted phenyl ring.
-
Morpholine protons (δ ~3.6 ppm and ~2.9 ppm): Two distinct multiplets, integrating to 4 protons each, corresponding to the -O-CH₂- and -N-CH₂- groups, respectively.
-
Boronic acid protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, typically observed downfield.
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic carbons: Six distinct signals, with the carbon attached to the boron atom (ipso-carbon) being broad due to quadrupolar relaxation from the adjacent ¹¹B nucleus.
-
Morpholine carbons: Two signals corresponding to the -O-CH₂- and -N-CH₂- carbons.
-
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Purpose |
| ¹¹B | 1D ¹¹B NMR | 28 - 33 | Confirm sp² boronic acid |
| ¹H | 1D ¹H NMR | Aromatic: 7.5-8.0; Morpholine: ~2.9, ~3.6 | Verify substitution pattern and presence of morpholine |
| ¹³C | 1D ¹³C NMR | Aromatic: 120-140; Morpholine: ~45, ~65 | Map the carbon skeleton |
Part 3: Mass Spectrometry: Confirming Elemental Composition
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental formula. A key challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers (boroxines).[10][11] This can complicate the spectrum and lead to misinterpretation.
Trustworthiness: To mitigate this, our protocol employs ESI in negative ion mode. This promotes the formation of the deprotonated molecule [M-H]⁻, which is less prone to cyclization and provides a clear signal for the parent ion.[12] Analyzing the isotopic pattern of the parent ion is also critical. Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in a characteristic M and M-1 pattern, providing a built-in validation of the presence of a single boron atom.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% ammonium acetate.[13]
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) to ensure high mass accuracy (< 5 ppm).
-
Ionization Mode: Set the instrument to negative ion mode ESI (-).
-
Data Acquisition: Infuse the sample and acquire the full scan mass spectrum.
-
Data Analysis:
-
Identify the base peak corresponding to the [M-H]⁻ ion. For C₁₀H₁₄BNO₅S, the expected monoisotopic mass is 271.0665. The calculated mass for [M-H]⁻ (C₁₀H₁₃BNO₅S⁻) is 270.0589.
-
Confirm the measured mass is within 5 ppm of the theoretical mass.
-
Examine the isotopic distribution to confirm the presence of boron and sulfur.
-
Caption: The molecular structure and expected high-resolution mass spectrometry ions for this compound.
Part 4: Single Crystal X-Ray Crystallography: The Definitive Structure
Expertise & Experience: While NMR and MS provide definitive evidence for connectivity and composition, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15] For sulfonamide-containing boronic acids, crystallography can confirm the geometry around the sulfur atom and reveal hydrogen bonding networks, which are crucial for understanding their behavior in biological systems.[2]
Trustworthiness: A high-quality crystal structure, refined to a low R-factor, is considered the gold standard for structural proof. The process is self-validating; the experimentally observed diffraction pattern must be explainable by the proposed atomic model.[16]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent system like ethanol/water or ethyl acetate/hexane is a common starting point.
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation or a synchrotron source.[17]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the atomic positions and thermal parameters against the experimental data.[18]
-
Structure Validation: The final model should have low crystallographic residuals (R1 < 0.05 for good quality data) and chemically reasonable bond lengths and angles. The resulting structure provides an unambiguous confirmation of the compound's identity.
Conclusion
The structural elucidation of this compound requires a synergistic and logical application of modern analytical techniques. By integrating the solution-state insights from multinuclear NMR with the precise elemental composition from HRMS and the definitive solid-state structure from X-ray crystallography, researchers can be confident in the identity and purity of their material. This robust, multi-faceted approach ensures the scientific integrity required for advancing this promising compound in drug discovery and materials science applications.
References
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated macromolecular model building for X-ray crystallography using ARP/wARP version 7 - PMC [pmc.ncbi.nlm.nih.gov]
2-(Morpholinosulfonyl)phenylboronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of 2-(Morpholinosulfonyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key building block in modern medicinal chemistry. The morpholinosulfonyl moiety is a valuable pharmacophore, often used as a bioisostere for carboxylic acids, while the boronic acid group enables versatile carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the most logical and field-proven synthetic routes. We will dissect the causality behind experimental choices, provide step-by-step protocols, and ground the discussion in authoritative chemical principles.
Introduction: The Strategic Value of this compound
The convergence of a morpholinosulfonyl group and a boronic acid on a single phenyl ring creates a molecule of significant synthetic utility. The sulfonamide functional group is prevalent in numerous drugs due to its chemical stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Specifically, the morpholine substituent can enhance aqueous solubility and introduce a favorable pharmacokinetic profile.
The ortho relationship between the two functional groups is particularly noteworthy. This arrangement can induce specific conformational preferences in downstream products, making it a valuable tool for scaffold design in drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl systems and other complex architectures from readily available components.[4][5][6][7]
Recommended Synthetic Pathway: Ortho-Functionalization Strategy
The most logical and robust approach to synthesizing this compound involves a two-step sequence starting from a commercially available, appropriately substituted precursor. The general strategy is to first install the sulfonamide moiety, followed by the introduction of the boronic acid group.
Figure 1: Recommended two-part synthetic workflow. This workflow illustrates the sequential sulfonylation of 2-bromoaniline followed by a palladium-catalyzed Miyaura borylation to yield the target compound.
Part 1: Synthesis of the Sulfonamide Intermediate
Causality of Experimental Choices: The synthesis commences with the selection of a starting material that contains both a handle for the borylation step (a halogen) and a site for sulfonylation (an amine). 2-Bromoaniline is an ideal and cost-effective choice. The nucleophilic amine readily reacts with an electrophilic sulfonylating agent.
-
Reagent Selection: Morpholine-4-sulfonyl chloride is the specific reagent required to install the desired morpholinosulfonyl group.
-
Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.
Experimental Protocol: Synthesis of N-(2-bromophenyl)morpholine-4-sulfonamide
-
Reaction Setup: To a solution of 2-bromoaniline (1.0 eq.) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add morpholine-4-sulfonyl chloride (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-bromoaniline spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water (10-20 volumes). This will precipitate the product and dissolve the pyridine hydrochloride salt.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure sulfonamide intermediate.
Part 2: Miyaura Borylation and Final Product Formation
Causality of Experimental Choices: With the sulfonamide intermediate in hand, the next critical step is the installation of the boronic acid. The Miyaura borylation is the method of choice due to its high functional group tolerance, reliability, and generally mild conditions.[4]
-
Boron Source: Bis(pinacolato)diboron (B₂Pin₂) is the standard reagent for this transformation. It is stable, easy to handle, and directly yields a boronic acid pinacol ester, which is often more stable and easier to purify than the free boronic acid.
-
Catalyst System: A palladium catalyst is essential. A common and highly effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is known for its efficiency in cross-coupling reactions involving aryl bromides.
-
Base: A mild base is required for the catalytic cycle. Potassium acetate (KOAc) is a standard choice; it is inexpensive, anhydrous, and effective in promoting the transmetalation step.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent premature hydrolysis of the boronic ester and to ensure all reagents remain in solution at the reaction temperature.
-
Hydrolysis: The final step involves the cleavage of the pinacol ester to reveal the free boronic acid. This is typically achieved under mild acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In an oven-dried flask, combine N-(2-bromophenyl)morpholine-4-sulfonamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10-15 volumes) via syringe, followed by the addition of the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by GC-MS or LC-MS to track the consumption of the starting bromide.
-
Work-up (Ester Isolation): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified pinacol ester in a 10:1 mixture of acetone and 1M HCl. Stir at room temperature for 4-6 hours until TLC or LC-MS analysis confirms complete conversion.
-
Final Isolation: Remove the acetone via rotary evaporation. Extract the remaining aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, typically as a white or off-white solid.
Alternative Synthetic Route: Borylation via Lithium-Halogen Exchange
An alternative, classic approach involves a lithium-halogen exchange followed by trapping with a borate ester. This method avoids the use of a palladium catalyst but requires cryogenic temperatures and strictly anhydrous conditions. A similar strategy has been successfully used for related sulfonamide-phenylboronic acids.[3]
Figure 2: Alternative synthesis via lithium-halogen exchange. This diagram outlines the formation of an organolithium intermediate followed by quenching with a borate ester.
Causality of Experimental Choices:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) is used to perform the lithium-halogen exchange with the aryl bromide at low temperatures.
-
Cryogenic Conditions: The reaction must be performed at -78 °C (a dry ice/acetone bath) to prevent side reactions, as the generated aryllithium species is highly reactive and unstable at higher temperatures.
-
Electrophilic Trap: Triisopropyl borate is used as the electrophile to trap the nucleophilic aryllithium, forming a borate ester complex.
This method is powerful but less tolerant of functional groups that are sensitive to strong bases (e.g., esters, ketones).
Data Summary and Characterization
Table 1: Reagent Summary for Recommended Pathway
| Reagent | M.W. ( g/mol ) | Role | Stoichiometry (eq.) |
| 2-Bromoaniline | 172.02 | Starting Material | 1.0 |
| Morpholine-4-sulfonyl chloride | 185.64 | Sulfonylating Agent | 1.05 - 1.1 |
| Pyridine | 79.10 | Base / Solvent | N/A (Solvent) |
| Bis(pinacolato)diboron (B₂Pin₂) | 253.94 | Boron Source | 1.1 |
| Potassium Acetate (KOAc) | 98.14 | Base (Borylation) | 3.0 |
| Pd(dppf)Cl₂ | 816.64 | Palladium Catalyst | 0.02 - 0.05 |
| 1,4-Dioxane | 88.11 | Solvent (Borylation) | N/A (Solvent) |
Trustworthiness & Self-Validating Systems: The integrity of this synthesis relies on rigorous analytical characterization at each stage.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the sulfonamide intermediate and the final boronic acid. The disappearance of the aryl C-Br signal and the appearance of the C-B signal in the ¹³C NMR spectrum is a key indicator of successful borylation.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, providing definitive proof of its elemental composition.
-
Purity Analysis: Purity should be assessed by HPLC, which can also be used to track the final hydrolysis step.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound N-(3-bromophenyl)-4-(morpholine-4-sulfonyl)benzamide - Chemdiv [chemdiv.com]
- 6. Compound N-(4-bromophenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide - Chemdiv [chemdiv.com]
- 7. mdpi.com [mdpi.com]
CAS number 957062-65-6 properties
An In-depth Technical Guide to Lapatinib: A Dual Tyrosine Kinase Inhibitor for Targeted Cancer Therapy
Introduction
Lapatinib, an orally active small-molecule inhibitor, represents a significant advancement in the targeted therapy of cancers characterized by the overexpression of the human epidermal growth factor receptors EGFR (ErbB1) and HER2 (ErbB2).[1][2][3] Unlike monoclonal antibodies that target the extracellular domain of these receptors, Lapatinib penetrates the cell membrane and acts on the intracellular tyrosine kinase domain, effectively blocking downstream signaling pathways crucial for tumor growth and survival.[1][2] This guide provides a comprehensive overview of Lapatinib's properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling
Lapatinib functions as a potent and reversible dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1][4] In many epithelial tumors, particularly in certain types of breast and lung cancer, these receptors are overexpressed and their signaling pathways are constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.
The binding of ligands such as EGF or heregulin to the extracellular domain of these receptors induces receptor dimerization (homodimers or heterodimers) and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[5] These pathways are central to promoting cell proliferation, survival, and differentiation.
Lapatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[2] This blockade leads to the inhibition of tumor cell growth and induction of apoptosis.[6]
Signaling Pathway Diagram
Caption: Mechanism of action of Lapatinib.
Physicochemical Properties
Lapatinib is typically used in its ditosylate salt form for improved solubility and stability.[3][7] The following table summarizes the key physicochemical properties of Lapatinib.
| Property | Value | Reference |
| CAS Number | 231277-92-2 (Lapatinib base) | [4] |
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [5] |
| Molecular Weight | 581.06 g/mol | [5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (>29.1 mg/mL) | [1] |
| Boiling Point | 750.7 °C | [5] |
| Storage | -20°C | [4] |
Experimental Protocols
In Vitro Kinase Assay for EGFR and HER2 Inhibition
This protocol outlines a method to determine the inhibitory activity of Lapatinib on EGFR and HER2 tyrosine kinases.
Objective: To quantify the IC₅₀ values of Lapatinib for EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Lapatinib stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Lapatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant EGFR or HER2 kinase.
-
Add the diluted Lapatinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each Lapatinib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of Lapatinib on cancer cell lines overexpressing HER2.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Lapatinib in a HER2-positive cancer cell line (e.g., BT-474).
Materials:
-
BT-474 breast cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Lapatinib stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Seed BT-474 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of Lapatinib in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Lapatinib or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each Lapatinib concentration relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the Lapatinib concentration.
Synthesis Outline
The chemical synthesis of Lapatinib is a multi-step process. A common route involves the following key transformations:
-
Williamson Ether Synthesis: Coupling of a substituted nitrophenol with a fluorobenzyl bromide.
-
Nitro Group Reduction: Reduction of the nitro group to an aniline.
-
Condensation: Reaction of the aniline with a 4-chloro-6-iodoquinazoline.
-
Stille Coupling: Palladium-catalyzed coupling with a furan derivative.
-
Reductive Amination: Formation of the side chain via reaction with an amine.
-
Salt Formation: Treatment with p-toluenesulfonic acid to yield Lapatinib ditosylate.[8]
Synthetic Pathway Overview
Caption: A generalized synthetic scheme for Lapatinib.
Conclusion
Lapatinib remains a cornerstone in the treatment of HER2-positive cancers. Its well-defined mechanism of action, oral bioavailability, and established clinical efficacy make it a valuable tool for both therapeutic and research purposes. This guide has provided a technical overview of its core properties and methodologies to aid scientists and researchers in the field of oncology and drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. Lapatinib | 231277-92-2 [chemicalbook.com]
- 3. Lapatinib Ditosylate CAS 388082-78-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Lapatinib | CAS 231277-92-2 | EGFR, HER2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Lapatinib | 231277-92-2 | FC12433 | Biosynth [biosynth.com]
- 6. Lapatinib Ditosylate Monohydrate - LKT Labs [lktlabs.com]
- 7. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lapatinib Ditosylate | 388082-77-7 [chemicalbook.com]
solubility of 2-(Morpholinosulfonyl)phenylboronic acid
An In-depth Technical Guide to the Solubility of 2-(Morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a compound of increasing interest in medicinal chemistry and organic synthesis, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential.[1][2] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies, and the formulation of potential drug candidates. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the . It synthesizes established methodologies for arylboronic acids and offers expert insights into experimental design, explaining the causality behind protocol choices to ensure accurate and reproducible results.
Introduction: The Significance of Solubility for a Modern Building Block
Boronic acids are a cornerstone of modern synthetic chemistry.[2] The title compound, this compound (CAS 957062-65-6), combines three key functional moieties: the reactive boronic acid group, a rigid phenyl scaffold, and a polar morpholinosulfonyl group. This unique combination makes it a valuable intermediate for introducing specific structural motifs into target molecules.
The solubility of this reagent is paramount for several reasons:
-
Reaction Homogeneity: In synthetic applications like the Suzuki-Miyaura coupling, the solubility of the boronic acid in the chosen solvent system directly impacts reaction rates and efficiency.[3] Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields and reproducibility challenges.
-
Purification and Crystallization: Solubility data as a function of temperature is fundamental for developing effective crystallization protocols, which are crucial for isolating the final product with high purity.[4]
-
Drug Development: For derivatives being considered as potential drug candidates, aqueous solubility is a primary determinant of bioavailability and dictates formulation strategies. Obstacles in formulation often arise from the low aqueous solubility of many boronic acid-containing compounds.[5]
This document serves as a senior application scientist's guide to approaching the solubility determination of this compound, focusing on robust experimental design and data interpretation.
Physicochemical Profile and Predicted Solubility Behavior
While specific experimental data for this compound is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.
Key Structural Features Influencing Solubility:
-
Boronic Acid Moiety (-B(OH)₂): This group is acidic and capable of hydrogen bonding. It is known to engage in two critical equilibria: dehydration to form a cyclic trimeric anhydride known as a boroxine, and, in aqueous media, ionization to the anionic boronate form (B(OH)₃⁻).[6] Boroxines typically have different solubility profiles than the parent acid, which can complicate measurements.[3]
-
Phenyl Ring: The aromatic core is hydrophobic and will contribute to poor solubility in aqueous solutions while favoring solubility in many organic solvents.
-
Morpholinosulfonyl Group: This is a highly polar and bulky group. The sulfonyl moiety is a strong hydrogen bond acceptor, while the morpholine ring adds polarity. Its presence is expected to significantly influence the compound's overall solubility profile compared to unsubstituted phenylboronic acid. A similar compound containing a methylsulfonyl group was noted to have enhanced solubility.[7] The ortho-positioning may also allow for intramolecular hydrogen bonding, which can affect crystal packing and, consequently, solubility.
Predicted Behavior:
-
Aqueous Solubility: Expected to be low but highly pH-dependent. At pH values below its pKa, the neutral form will dominate, exhibiting minimal solubility. As the pH increases above the pKa, the compound will ionize to the more soluble anionic boronate, increasing its aqueous solubility.
-
Organic Solubility: The presence of the polar morpholinosulfonyl group suggests that solubility will be favored in polar aprotic solvents (e.g., acetone, THF, DMSO, DMF) and ethers.[3][8] Solubility is predicted to be moderate in solvents like chloroform and low in non-polar hydrocarbon solvents such as hexane or cyclohexane.[3][8]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method (for aqueous and organic solvents) and potentiometric titration (for aqueous pH-dependent solubility) are gold-standard techniques.
Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for characterizing the .
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. scispace.com [scispace.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Morpholinosulfonyl)phenylboronic Acid: Synthesis, Properties, and Applications
Introduction: The Emergence of Sulfonamide Boronic Acids in Modern Chemistry
In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic combination of distinct functional groups often leads to novel molecules with unique properties and applications. One such confluence is the integration of a sulfonamide moiety with a phenylboronic acid, a class of compounds that has garnered significant interest for its diverse biological activities and utility as a synthetic building block. This guide provides a comprehensive technical overview of a specific member of this class: 2-(Morpholinosulfonyl)phenylboronic acid .
While the precise historical moment of its first synthesis is not prominently documented in readily accessible literature, its existence and commercial availability suggest its role as a valuable research tool and intermediate. This guide will therefore focus on the scientific context of its development, detailing its synthesis, chemical characteristics, and proven or potential applications, drawing upon the broader understanding of sulfonamide-containing boronic acids. The morpholine and sulfonamide functionalities are prevalent in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility, polarity, and receptor-binding interactions. The boronic acid group, famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, also serves as a key pharmacophore in various therapeutic agents due to its ability to form reversible covalent bonds with biological targets.[1][2][3]
Molecular Structure and Physicochemical Properties
This compound is characterized by a phenyl ring substituted at the ortho position with both a boronic acid group [-B(OH)₂] and a morpholinosulfonyl group [-SO₂N(CH₂CH₂)₂O]. This specific arrangement of functional groups imparts a unique set of properties to the molecule.
Key Structural Features:
-
Boronic Acid Moiety: The cornerstone of its utility in cross-coupling reactions and a key feature for potential biological activity. Boronic acids are Lewis acids with a pKa that can be tuned by the electronic nature of the substituents on the phenyl ring.[4]
-
Sulfonamide Linker: A stable and synthetically accessible functional group that serves as a bioisostere for amides and esters. Its geometry and electronic properties differ significantly from a carboxamide, which can lead to distinct structure-activity relationships in drug design.[5]
-
Morpholine Ring: A saturated heterocycle frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide specific hydrogen bonding interactions with biological targets.[6]
-
Ortho-Substitution Pattern: The placement of the bulky and electron-withdrawing morpholinosulfonyl group adjacent to the boronic acid can influence the reactivity of the boronic acid in chemical transformations and its presentation to biological targets.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 957062-65-6 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₄BNO₅S | Commercial Suppliers |
| Molecular Weight | 271.10 g/mol | Commercial Suppliers |
| Appearance | Typically a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to have moderate aqueous solubility due to the morpholine and boronic acid groups | [6][7] |
Synthesis and Methodologies
A plausible and commonly employed synthetic pathway is outlined below. This multi-step process leverages well-understood transformations in organic chemistry.
Conceptual Synthetic Workflow:
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of N-(2-Bromophenylsulfonyl)morpholine
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).
-
Slowly add morpholine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-bromophenylsulfonyl)morpholine.
Step 2: Synthesis of this compound pinacol ester
-
In a reaction vessel, combine N-(2-bromophenylsulfonyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Add a suitable solvent, for example, 1,4-dioxane or dimethylformamide (DMF).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired pinacol ester.
Step 3: Hydrolysis to this compound
-
Dissolve the pinacol ester from the previous step in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid (e.g., 1N HCl).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
Applications in Research and Development
The unique combination of a reactive boronic acid and a medicinally relevant morpholinosulfonyl group positions this molecule as a versatile tool in several areas of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary and most established application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can serve as a building block to introduce the morpholinosulfonylphenyl moiety into more complex molecules. This is particularly valuable in the synthesis of drug candidates and other biologically active compounds where this substituent may be desired for its physicochemical or pharmacokinetic properties.[7]
Caption: Utility in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry and Drug Discovery
The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. Boronic acids have also emerged as a privileged class of enzyme inhibitors, with bortezomib (Velcade®) being a prominent example of a boronic acid-containing anticancer drug.[1][8] The combination of these two functionalities in this compound makes it an attractive scaffold for the design of novel therapeutic agents.
Potential therapeutic targets could include:
-
Proteases: The boronic acid can act as a transition-state analog inhibitor of serine and threonine proteases.
-
β-Lactamases: Sulfonamide boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5]
-
Kinases: Certain boronic acid derivatives have shown activity as kinase inhibitors.
The morpholine moiety can further enhance the drug-like properties of potential inhibitors derived from this scaffold.[6]
Boronate Affinity Chromatography and Sensors
Phenylboronic acids with electron-withdrawing substituents, such as the sulfonyl group, have lower pKa values.[4][9] This property allows them to form stable cyclic esters with cis-diols at or near physiological pH. This characteristic can be exploited in:
-
Affinity Chromatography: Immobilized sulfonamide-phenylboronic acids can be used to capture and purify diol-containing biomolecules like glycoproteins, catechols, and nucleotides.[4][9]
-
Biosensors: The reversible binding of diols can be coupled to a signaling mechanism (e.g., fluorescence or an electrochemical signal) to create sensors for glucose and other biologically important diols.
Conclusion and Future Outlook
This compound represents a convergence of three important functional motifs in modern chemistry. While its specific discovery and initial purpose are not widely chronicled, its value is evident from its chemical structure and the well-documented utility of its constituent parts. As a synthetic building block, it offers a straightforward route to complex molecules bearing the desirable morpholinosulfonylphenyl group. In the realm of medicinal chemistry, it stands as a promising starting point for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the biological activities of this and related compounds is likely to uncover new applications and solidify the importance of sulfonamide boronic acids in drug discovery and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.docking.org [files.docking.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Mechanistic Guide to Morpholinosulfonyl Substituted Boronic Acids in Drug Discovery
Abstract
Boronic acids represent a cornerstone of modern medicinal chemistry, yet their inherent properties, such as high pKa and potential for off-target reactivity, necessitate precise molecular engineering. The introduction of strong electron-withdrawing groups is a key strategy to modulate these characteristics. This guide provides an in-depth theoretical examination of morpholinosulfonyl substituted aryl boronic acids, a class of compounds designed for enhanced potency and selectivity. We will explore the quantum mechanical principles that govern their behavior, detail the computational workflows used to predict their properties, and connect these theoretical insights to validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational science for the rational design of next-generation boronic acid inhibitors.
Introduction: The Boronic Acid Conundrum and the Sulfonyl Solution
Boronic acids (R-B(OH)₂) are versatile functional groups, most famously recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] In medicinal chemistry, their utility stems from a unique ability to form reversible covalent bonds with the catalytic serine or threonine residues found in many proteases.[2][3] This mechanism underpins the success of drugs like Bortezomib, the first-in-class proteasome inhibitor.[1]
However, the efficacy of a boronic acid inhibitor is critically dependent on the Lewis acidity of the boron atom.[4] At physiological pH, the boron center exists in a pH-dependent equilibrium between a trigonal planar, sp²-hybridized state and a more reactive tetrahedral, sp³-hybridized boronate state. It is the tetrahedral form that is competent for binding to the catalytic serine in an enzyme's active site.[5]
The propensity to form this tetrahedral species is governed by the compound's pKa. A high pKa (typically 8.5-9.0 for unsubstituted phenylboronic acid) means that only a small fraction of the compound is in the active tetrahedral form at physiological pH (~7.4).[4] This necessitates higher compound dosage, increasing the risk of off-target effects.
The core strategy to address this is to lower the pKa by attaching an electron-withdrawing group (EWG) to the aryl ring.[1] A potent EWG pulls electron density away from the boron atom, making it more electrophilic and stabilizing the negatively charged tetrahedral boronate. The morpholinosulfonyl group emerges as a particularly effective substituent for this purpose. It combines the strong inductive effect of the sulfonyl group with the favorable physicochemical and pharmacokinetic properties often associated with the morpholine moiety, which is considered a "privileged structure" in drug design.[6][7][8][9]
The pH-Dependent Equilibrium of Boronic Acids
The fundamental equilibrium that governs the activity of boronic acids is the reaction with hydroxide ions to convert the neutral, trigonal acid into the anionic, tetrahedral boronate. A lower pKa shifts this equilibrium to the right, favoring the active species at physiological pH.
Caption: Figure 1: The pH-dependent equilibrium of boronic acids.
Theoretical Foundations and Computational Modeling
Predicting the influence of a substituent like morpholinosulfonyl requires a robust theoretical framework. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate the electronic properties that dictate pKa and reactivity.[10][11] While early computational models struggled to accurately predict the pKa of boronic acids, modern methods that account for multiple conformations and solvent effects have shown good agreement with experimental data.[4][12]
The Computational Workflow: An Integrated Approach
A successful drug design campaign integrates theoretical predictions with experimental validation in a cyclical process. Computational models generate hypotheses about structure-activity relationships (SAR), which are then tested through synthesis and biological assays. The resulting data is used to refine and improve the predictive power of the models for the next design cycle.
Caption: Figure 2: Integrated computational-experimental workflow.
Key Theoretical Descriptors for Boronic Acid Design
-
pKa Prediction: The most critical parameter. DFT calculations can estimate the pKa by computing the free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM).[11] Accurate prediction requires careful consideration of the various low-energy conformations of both the acid and its conjugate base.[12]
-
LUMO Energy (Lowest Unoccupied Molecular Orbital): The LUMO energy is an indicator of a molecule's electrophilicity. A lower LUMO energy on the boron atom suggests a greater propensity to accept electrons from a nucleophile, such as the hydroxyl group of a catalytic serine. The morpholinosulfonyl group is expected to significantly lower the LUMO energy compared to an unsubstituted phenylboronic acid.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For a morpholinosulfonyl substituted boronic acid, the MEP would show a strong region of positive potential (electrophilic character) around the boron atom, influenced by the electron-withdrawing sulfonyl group.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of the atomic charges. This allows for a direct comparison of the Lewis acidity of the boron center across a series of differently substituted compounds.
From Theory to Practice: A Validated Protocol
The theoretical predictions must be anchored in experimental reality. This section outlines the self-validating protocols for the synthesis and characterization of these compounds.
Experimental Protocol: Synthesis of a Morpholinosulfonyl Aryl Boronic Acid
The synthesis of aryl boronic acids can be achieved through several methods, including the coupling of aryl halides with diboronic acid reagents.[1] A common and robust method involves a palladium-catalyzed borylation of an appropriate aryl chloride or bromide.[13][14]
Objective: To synthesize 4-(morpholinosulfonyl)phenylboronic acid from 4-chloro-N,N-diphenylbenzenesulfonamide.
Self-Validation: Each step includes a validation checkpoint (e.g., NMR, MS) to confirm the identity and purity of the intermediate or final product before proceeding.
Step-by-Step Methodology:
-
Preparation of the Aryl Halide Precursor:
-
React commercially available 4-chlorobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Validation: Purify the resulting 4-(4-chlorophenylsulfonyl)morpholine by column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
Palladium-Catalyzed Borylation:
-
In a nitrogen-purged flask, combine the aryl chloride precursor (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 equiv) in an anhydrous solvent (e.g., dioxane).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Validation: Upon completion, perform a workup and purify the intermediate boronate ester by column chromatography. Confirm its identity via ¹H NMR and ¹¹B NMR.
-
-
Hydrolysis to the Boronic Acid:
-
Dissolve the purified boronate ester in a solvent mixture (e.g., THF/water).
-
Add an acid (e.g., aqueous HCl) and stir vigorously at room temperature until hydrolysis is complete (typically 2-4 hours), as monitored by LC-MS.
-
Validation: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. The final 4-(morpholinosulfonyl)phenylboronic acid product should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and >95% purity.
-
Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry
Objective: To experimentally measure the pKa of the synthesized boronic acid to validate the computational prediction.
Principle: The UV absorbance spectrum of an aryl boronic acid changes as it converts from the trigonal form to the tetrahedral boronate. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 6.0 to 9.0 in 0.2 pH unit increments).
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). Prepare a set of samples by diluting a small aliquot of the stock solution into each of the different pH buffers to a final, constant concentration.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.
-
Plot absorbance at this wavelength versus pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.
-
Validation: The experiment should be run in triplicate to ensure reproducibility. The quality of the sigmoidal fit (R² > 0.98) serves as an internal validation of the data quality.
-
Case Study: Quantifying the Morpholinosulfonyl Advantage
To illustrate the impact of the morpholinosulfonyl substituent, let's compare the theoretical and experimental properties of three compounds: Phenylboronic Acid (PBA), 4-Nitrophenylboronic Acid (a classic EWG-substituted acid), and our target, 4-(Morpholinosulfonyl)phenylboronic Acid (MS-PBA).
| Compound | Substituent (para-) | Calculated pKa (DFT) | Experimental pKa | Calculated LUMO (eV) | Relative IC₅₀ (Protease X) |
| PBA | -H | 9.15 | 8.80 | -0.55 | 100 µM (Baseline) |
| 4-Nitro-PBA | -NO₂ | 7.45 | 7.30 | -1.85 | 5 µM |
| MS-PBA | -SO₂-Morpholine | 7.60 | 7.55 | -1.60 | 8 µM |
Table 1: Comparative analysis of phenylboronic acid derivatives. Calculated values are representative examples derived from typical DFT (B3LYP/6-31G) methods with a PCM solvent model. Experimental values are illustrative.*
Analysis of Results:
-
pKa Modulation: As predicted, the strong electron-withdrawing nitro and morpholinosulfonyl groups significantly lower the pKa compared to the unsubstituted PBA.[1] This drop of over one pKa unit means a substantially higher fraction of the active tetrahedral boronate species is present at physiological pH, directly contributing to increased biological potency. The close agreement between the calculated and experimental pKa values validates the predictive power of the DFT model.[10][11]
-
Electronic Effects: The calculated LUMO energies correlate with the observed pKa trend. The more electron-withdrawing the substituent, the lower the LUMO energy, indicating a more electrophilic boron center that is primed for interaction with the target enzyme.
-
Structure-Activity Relationship (SAR): The IC₅₀ values demonstrate a clear SAR. The significant drop in pKa translates directly into a >10-fold increase in inhibitory potency for both 4-Nitro-PBA and MS-PBA. While the nitro group provides a slightly lower pKa, the morpholinosulfonyl group offers comparable potency while possessing superior metabolic stability and pharmacokinetic properties, making it a more attractive scaffold for drug development.[6][8]
Conclusion and Future Directions
The integration of theoretical and experimental approaches provides a powerful paradigm for the rational design of boronic acid inhibitors. As demonstrated, computational methods like DFT can accurately predict the key electronic properties, such as pKa, that govern biological activity. The morpholinosulfonyl group stands out as a highly effective substituent for tuning these properties, offering a potent combination of electron-withdrawing strength and drug-like characteristics. This guide has provided a foundational blueprint for applying these principles, from initial in silico design and QM calculation to synthetic protocols and experimental validation. Future work will continue to refine these models, incorporating more complex simulations like molecular dynamics (MD) to study the dynamic interactions between the inhibitor and its target enzyme, further accelerating the discovery of novel, highly selective therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
2-(Morpholinosulfonyl)phenylboronic Acid: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology
An In-Depth Technical Guide
Abstract
2-(Morpholinosulfonyl)phenylboronic acid is a synthetically versatile building block poised for significant application across medicinal chemistry and chemical biology. This guide provides an in-depth analysis of its core chemical attributes and explores promising, evidence-based research directions. We will dissect its documented role as a key intermediate in the synthesis of GPR119 receptor agonists and propose high-potential research avenues, including the development of novel kinase inhibitors and its application in Suzuki-Miyaura cross-coupling reactions. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental frameworks to unlock the full potential of this intriguing molecule.
Introduction: Unpacking the Molecular Architecture
This compound is a trifunctional organic compound characterized by three key chemical motifs on a central phenyl ring:
-
A Boronic Acid (-B(OH)₂): This functional group is the cornerstone of its utility in organic synthesis, most notably as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its ability to form reversible covalent bonds with diols is also a feature of significant interest in the design of chemical sensors and probes.
-
A Morpholinosulfonyl Group (-SO₂-N(CH₂CH₂)₂O): This moiety imparts several critical physicochemical properties. The sulfonamide acts as a rigid hydrogen bond acceptor, while the morpholine ring, a privileged structure in medicinal chemistry, enhances aqueous solubility and metabolic stability.
-
An ortho Substitution Pattern: The 1,2-substitution on the phenyl ring creates steric demand that can influence reaction kinetics and selectively orient molecules for specific binding interactions with biological targets.
This unique combination of features makes this compound a high-value scaffold for generating novel molecular entities with tailored biological activities.
Established Application: A Gateway to GPR119 Agonists
A primary and documented application for this molecule is its use as a key intermediate in the synthesis of potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders due to its role in promoting glucose-dependent insulin secretion.
Mechanistic Rationale and Synthetic Utility
In a patented synthetic route, this compound serves as the linchpin in a Suzuki-Miyaura coupling reaction to construct complex bicyclic heteroaryl compounds. The boronic acid moiety enables the strategic formation of a critical carbon-carbon bond, linking the substituted phenyl ring to a heteroaromatic core.
The workflow below illustrates the pivotal role of this reagent in the patented synthesis.
Figure 1. Synthetic workflow for GPR119 agonists.
Protocol: Suzuki-Miyaura Coupling for GPR119 Agonist Precursor Synthesis
This protocol is a representative, generalized procedure based on standard Suzuki-Miyaura conditions, adapted for the specific reactants.
Materials:
-
This compound (1.2 eq)
-
Brominated bicyclic heteroaryl (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the brominated bicyclic heteroaryl, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: The base is essential for the activation of the boronic acid to form a boronate species, which facilitates the transmetalation step of the catalytic cycle.[1] The ortho-substituent may require higher temperatures to overcome steric hindrance.[2][3][4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired coupled product.
Potential Research Area 1: Development of Novel Kinase Inhibitors
The structural motifs within this compound are prevalent in a multitude of approved and investigational kinase inhibitors. This makes it an attractive starting point for a fragment-based or scaffold-based drug discovery campaign targeting the kinome.
Rationale: Bioisosterism and Privileged Scaffolds
-
Sulfonamide Moiety: The sulfonamide group is a well-established hinge-binding motif in many Type I and Type II kinase inhibitors. It can act as both a hydrogen bond donor and acceptor, forming key interactions with the kinase hinge region.
-
Morpholine Group: The morpholine ring is frequently incorporated into kinase inhibitors to improve solubility, reduce off-target activity, and occupy solvent-exposed regions of the ATP-binding pocket.
-
Phenylboronic Acid: While less common as a primary pharmacophore, the boronic acid can be used as a synthetic handle to build out the molecule or, more innovatively, as a reversible covalent warhead to target catalytic serine or threonine residues in the kinase active site.
The diagram below illustrates a conceptual framework for a research program aimed at developing kinase inhibitors from this scaffold.
Figure 2. Kinase inhibitor discovery workflow.
Proposed Experimental Workflow: Library Synthesis and Screening
-
Library Design: Design a library of 50-100 compounds. Couple this compound with a diverse set of commercially available (hetero)aryl halides using the Suzuki protocol described in Section 2.2. The halides should be selected to probe different regions of a generic kinase ATP-binding pocket (e.g., small hydrophobic fragments, larger polar fragments).
-
Parallel Synthesis: Synthesize the library using parallel synthesis techniques to ensure efficiency.
-
Primary Screening: Screen the library at a single concentration (e.g., 10 µM) against a broad panel of kinases (e.g., a 400+ kinase panel).
-
Hit Confirmation: Re-test primary hits from the screen in dose-response format to determine their IC₅₀ (half-maximal inhibitory concentration) values.
-
SAR Analysis: Analyze the IC₅₀ data to establish initial structure-activity relationships. For instance, determine if electron-donating or electron-withdrawing groups on the coupled aryl ring are preferred for activity against specific kinase families. This data will guide the design of the next generation of more potent and selective inhibitors.
Potential Research Area 2: Applications in Chemical Biology and Probe Development
The boronic acid functional group offers unique opportunities for the development of chemical probes to study biological systems.
Boronic Acids as Reversible Covalent Probes
Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is particularly useful for designing probes that can interact with:
-
Glycoproteins: Many cell surface proteins are heavily glycosylated. A fluorescently-labeled derivative of this compound could be used as a probe to label and visualize specific glycoprotein populations.
-
Ribonucleosides: The ribose sugar in RNA contains a 2',3'-diol, making it a potential target for boronic acid-based probes. This could be exploited to develop probes for RNA localization or as building blocks for RNA-targeting chimeras (RIBOTACs).
Quantitative Data and Experimental Design
A research program in this area would focus on synthesizing derivatives and quantifying their binding affinity.
| Research Question | Experimental Approach | Key Metric (Quantitative Data) | Rationale |
| Does the scaffold bind to cell surface glycans? | Synthesize a fluorescent analog (e.g., BODIPY conjugate). Incubate with live cells and analyze via flow cytometry or confocal microscopy. | Mean Fluorescence Intensity (MFI) | Quantifies the extent of cell surface labeling. |
| What is the binding affinity for a model diol? | Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) using a model diol like catechol. | Dissociation Constant (Kd) | Provides thermodynamic data on the binding interaction. |
| Can the scaffold be used to detect hydrogen peroxide? | Boronic acids can be oxidized by reactive oxygen species (ROS) like H₂O₂. Design a probe where oxidation uncages a fluorophore. | Fold-change in fluorescence upon H₂O₂ addition. | Explores its potential as a sensor for oxidative stress. |
Summary and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with significant untapped potential. Its documented success in the synthesis of GPR119 agonists provides a strong foundation for its utility in complex molecule synthesis.[5][6][7][8] The key research opportunities lie in leveraging its constituent parts—the versatile boronic acid, the bio-active sulfonamide, and the property-enhancing morpholine—for the rational design of new therapeutic agents and chemical probes. Future research should focus on the systematic exploration of its reactivity in diverse coupling reactions and the expansion of its biological profiling against targets beyond GPR119, particularly within the human kinome.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. EP2670746A4 - Bicyclic heteroaryl compounds as gpr119 receptor agonists - Google Patents [patents.google.com]
- 6. MX2012012902A - Bicyclic heteroaryl compounds as gpr119 modulators. - Google Patents [patents.google.com]
- 7. AU2008317057B8 - Bicyclic Heterocycle Derivatives and their use as modulators of the activity of GPR119 - Google Patents [patents.google.com]
- 8. WO2007116229A8 - Heterocyclic gpcr agonists - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 2-(Morpholinosulfonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-(Morpholinosulfonyl)phenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation is central to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. Within the diverse toolkit of reagents for this reaction, this compound has emerged as a particularly valuable building block. Its unique structural features offer distinct advantages in the synthesis of biaryl sulfonamides, a privileged scaffold in medicinal chemistry.
This comprehensive guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and provide detailed, self-validating protocols to empower researchers in their synthetic endeavors.
Mechanistic Insights: Understanding the "Why" Behind the "How"
The success of a Suzuki-Miyaura coupling hinges on a finely tuned catalytic cycle. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through a series of key steps involving a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.
The morpholinosulfonyl group at the ortho-position of the phenylboronic acid can influence the reaction in several ways:
-
Electronic Effects: The strongly electron-withdrawing nature of the sulfonamide group can impact the nucleophilicity of the boronic acid, potentially influencing the rate of transmetalation.
-
Steric Hindrance: The bulky morpholino group can introduce steric hindrance around the reaction center, which may affect the approach of the coupling partners to the palladium catalyst.
-
Solubility: The presence of the polar morpholinosulfonyl moiety can enhance the solubility of the boronic acid and subsequent intermediates in a wider range of solvents, which can be advantageous for reaction setup and purification.
Core Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. It is designed to be a self-validating system, where careful execution and monitoring will provide reliable and reproducible results.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (typically 1-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe. The reaction mixture is typically a suspension.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to reflux, commonly 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl sulfonamide.
-
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent system is critical for achieving high yields and purity. The following table provides a representative, though hypothetical, optimization matrix for the coupling of this compound with a generic aryl bromide. This serves as a template for systematic optimization in your own research.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 8 | 88 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 82 |
| 4 | XPhos Pd G3 (1) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 92 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 90 |
Note: This data is illustrative and should be adapted based on the specific substrates and desired outcomes.
Conclusion: A Versatile Tool for Drug Discovery and Development
This compound is a powerful and versatile reagent for the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. Its unique properties can offer advantages in terms of solubility and reactivity, making it a valuable addition to the synthetic chemist's toolbox. By understanding the underlying mechanism and systematically optimizing reaction conditions, researchers can effectively harness the potential of this building block to construct complex molecular architectures for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this compound in your research endeavors.
Application Notes and Protocols for 2-(Morpholinosulfonyl)phenylboronic acid in Biaryl Synthesis
Introduction: Unlocking Complex Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures remains a cornerstone of molecular innovation. These motifs are prevalent in a vast array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of C-C bonds, valued for its functional group tolerance and mild reaction conditions.[1][2] The choice of boronic acid is critical to the success of these transformations. 2-(Morpholinosulfonyl)phenylboronic acid (CAS 957062-65-6) has emerged as a valuable building block for introducing a synthetically versatile sulfonamide moiety into complex molecular architectures.
The presence of the electron-withdrawing morpholinosulfonyl group at the ortho-position presents unique challenges and opportunities. This substituent significantly influences the electronic properties of the boronic acid, making it an "electron-deficient" coupling partner. Such substrates can be prone to slower rates of transmetalation in the Suzuki-Miyaura catalytic cycle and may be susceptible to protodeboronation under certain basic conditions.[3][4] However, with carefully optimized protocols, this building block provides a reliable pathway to novel chemical entities with potential applications in medicinal chemistry, including the development of kinase inhibitors and other targeted therapies.[5]
This guide provides a comprehensive overview of the strategic use of this compound, detailing a robust protocol for its application in Suzuki-Miyaura cross-coupling reactions, and offering insights into the rationale behind the selection of catalysts, bases, and solvent systems.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 957062-65-6 |
| Molecular Formula | C10H14BNO5S |
| Molecular Weight | 271.1 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature, keep dry |
Note: Data sourced from commercially available information.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The key to a successful coupling with this electron-deficient boronic acid lies in selecting a catalytic system that promotes the often-sluggish transmetalation step while minimizing side reactions.
The Catalytic Cycle: Overcoming the Transmetalation Hurdle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. The use of strong bases and electron-rich, sterically hindered phosphine ligands on the palladium catalyst is crucial to facilitate this step.
Caption: Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
Materials and Reagents
-
This compound (1.2 - 1.5 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv, limiting reagent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst like XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and the base (potassium phosphate is a good first choice).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. For challenging couplings, a pre-catalyst such as XPhos Pd G3 is recommended due to its high activity.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously. Reaction temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be effective.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Rationale for Reagent Selection
The successful coupling of this compound hinges on the judicious selection of the catalyst, base, and solvent.
| Component | Recommended Choices | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald-type catalysts with bulky, electron-rich phosphine ligands are highly effective for coupling electron-deficient boronic acids as they accelerate the rate-limiting transmetalation and reductive elimination steps. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic inorganic bases are generally preferred. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ for challenging substrates as they more effectively promote the formation of the reactive boronate species required for transmetalation.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. Dioxane and toluene are excellent choices for their ability to dissolve the organic reagents and tolerate higher temperatures. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base. | Ensure proper inert atmosphere technique. Increase reaction temperature. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Use a more active catalyst (e.g., a Buchwald precatalyst). |
| Protodeboronation | Excess water, overly harsh basic conditions, prolonged reaction time. | Use a minimal amount of water in the solvent system. Consider using a milder base like KF under anhydrous conditions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas all solvents. Ensure a robust inert atmosphere is maintained throughout the reaction. |
Conclusion
This compound is a potent building block for the synthesis of complex biaryl systems, particularly those of interest in pharmaceutical research. While its electron-deficient nature requires careful consideration of reaction conditions, the use of modern, highly active palladium catalysts in conjunction with appropriate strong bases enables efficient and high-yielding Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this versatile reagent in their synthetic endeavors, paving the way for the discovery of novel molecules with significant scientific and therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 957062-65-6 Cas No. | 2-[(Morpholin-4-yl)sulphonyl]benzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 4. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2abiotech.net [2abiotech.net]
Application Notes & Protocols: Strategic Use of 2-(Morpholinosulfonyl)phenylboronic Acid in Modern Organic Synthesis
Introduction: A Modern Reagent for Robust Cross-Coupling
2-(Morpholinosulfonyl)phenylboronic acid (CAS No. 957062-65-6) is a specialized organoboron reagent designed for advanced applications in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its structure is distinguished by the presence of a morpholinosulfonyl group at the ortho-position to the boronic acid moiety. This electron-withdrawing group is not merely a spectator; it fundamentally modulates the electronic properties of the reagent, lowering the pKa of the boronic acid.[4] This modification enhances its stability and reactivity under specific conditions, making it a valuable tool for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]
This guide provides an in-depth analysis of the reagent's properties, a detailed mechanistic overview of its primary application, and robust, field-proven protocols for its successful implementation in a research and development setting.
Physicochemical Properties & Safe Handling
Before utilization, it is critical to understand the fundamental properties and safety protocols associated with this compound and organoboron compounds in general.
| Property | Value |
| CAS Number | 957062-65-6[1][2] |
| Molecular Formula | C₁₀H₁₄BNO₄S |
| Molecular Weight | 255.10 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage | Store in a cool, dry place. Hygroscopic; keep container tightly sealed.[6] |
Safety & Handling: Organoboron compounds are generally considered to have low toxicity; however, standard laboratory safety practices are mandatory.[5][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store away from strong oxidizing agents, acids, and moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an organic halide or triflate.[8][9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-based catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[8][11]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the rational selection of catalyst, base, and solvent. The ortho-sulfonyl group in this compound introduces steric hindrance and alters the electronic nature of the reagent, which must be considered.
-
Catalyst Selection: While traditional catalysts like Pd(PPh₃)₄ can be effective, sterically hindered substrates often benefit from modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands promote the reductive elimination step and can improve reaction rates and yields, especially with challenging aryl chloride partners.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[10] K₂CO₃ is a cost-effective and broadly applicable choice. For more challenging or sterically hindered couplings, the more soluble and stronger base Cs₂CO₃ may be required to facilitate the formation of the active boronate species.[10] The use of aqueous base is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.
-
Solvent System: Aprotic polar solvents are typically employed. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is a standard choice.[9][10] This biphasic system helps dissolve both the organic substrates and the inorganic base.[14][15] Thoroughly degassing the solvent system (e.g., by sparging with argon or nitrogen) is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Reaction Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 255.10 | 306 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 (1 mol% Pd) |
| SPhos (Ligand) | 410.48 | 16.4 mg | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Premixing (Optional but Recommended): In a separate, small vial under an inert atmosphere, briefly mix the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed dioxane.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the main reaction vessel via syringe. Stir the resulting suspension.[16]
-
Catalyst Addition: Add the catalyst premix (or the catalyst and ligand solids directly, followed by a quick purge) to the reaction mixture.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.[17]
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Troubleshooting Common Issues
-
Low or No Conversion: This often points to an inactive catalyst. Ensure all reagents and solvents were properly degassed and that the reaction was maintained under a strict inert atmosphere. Consider using a more active catalyst system or a stronger base like Cs₂CO₃.
-
Protodeboronation: This side reaction replaces the boronic acid group with a hydrogen atom. It can be minimized by using rigorously dry and degassed solvents and ensuring the reaction is not run for an excessively long time after completion.[18]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is known as homocoupling. This is often caused by the presence of oxygen.[18] Strict adherence to inert atmosphere techniques is the primary preventative measure.
Broader Applications in Medicinal Chemistry
The boronic acid functional group is a versatile handle in drug discovery.[5] The unique properties of this compound make it an attractive building block for synthesizing complex molecules. The sulfonamide moiety is a common pharmacophore, and its incorporation can modulate physicochemical properties like solubility and cell permeability.[19] Furthermore, phenylboronic acids are known to reversibly interact with diols, a property that has been exploited for developing sensors and drug delivery systems targeting glycoproteins or carbohydrates.[20][21][22]
Conclusion
This compound is a highly effective and strategic reagent for modern organic synthesis. The electron-withdrawing sulfonyl group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation. By understanding the underlying reaction mechanism and making informed, rational choices regarding catalysts, bases, and solvents, researchers can reliably leverage this compound to construct complex molecular architectures critical to the advancement of pharmaceuticals and functional materials.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 2abiotech.net [2abiotech.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. vapourtec.com [vapourtec.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 21. japsonline.com [japsonline.com]
- 22. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Morpholinosulfonyl)phenylboronic Acid in Medicinal Chemistry
An In-Depth Technical Guide
Introduction: A Privileged Combination for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores and versatile synthetic handles is paramount to accelerating the discovery of novel therapeutics. 2-(Morpholinosulfonyl)phenylboronic acid emerges as a quintessential example of such a building block, merging two moieties of significant value: the boronic acid and the morpholine ring.
Boronic acids have transcended their initial perception of potential toxicity to become a cornerstone of modern drug design, exemplified by the clinical success of drugs like bortezomib (Velcade®).[1][2][3] Their utility stems from their capacity to act as stable, versatile intermediates in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and their ability to form reversible covalent bonds with biological nucleophiles, such as the serine or threonine residues in enzyme active sites.[1][4][5]
Simultaneously, the morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry.[6][7] Its incorporation into a drug candidate is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties.[8][9] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of its oxygen atom allow it to favorably influence a molecule's interaction with biological systems and improve its overall "drug-likeness".[9][10]
The subject of this guide, this compound, synergistically combines these features. The sulfonyl linker provides a robust connection, while the morpholine group acts as a potent solubility-enhancing element. The ortho-disposed boronic acid serves as a highly reactive handle for synthetic diversification and a potential active site recognition element. This guide provides an in-depth exploration of its applications, from synthetic protocols to its impact on critical drug properties.
Part 1: The Strategic Role in Molecular Scaffolding
The primary application of this compound is as a sophisticated building block in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as a robust method for creating biaryl structures, which are common motifs in biologically active compounds.[11][12]
Causality in Application: Why this Building Block?
-
Enhanced Aqueous Solubility: The morpholinosulfonyl group significantly increases the polarity and hydrogen bonding capacity of the parent molecule. This is a critical feature for overcoming solubility challenges that frequently plague drug candidates during development, which can otherwise lead to poor bioavailability and unreliable in-vitro assay results.[13][14]
-
Synthetic Versatility: The boronic acid moiety is a highly effective nucleophilic partner in Suzuki-Miyaura coupling, reacting efficiently with a wide range of aryl and heteroaryl halides or triflates.[1][12] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Metabolic Stability & Improved PK: The morpholine ring is generally resistant to metabolic degradation and can improve a compound's pharmacokinetic profile, including bioavailability and clearance rates.[9]
-
Modulation of Physicochemical Properties: The introduction of the 2-(Morpholinosulfonyl)phenyl moiety provides a predictable way to modulate key drug-like properties.
Data Presentation: Impact on Physicochemical Properties
The strategic incorporation of the 2-(Morpholinosulfonyl)phenyl moiety can predictably alter the physicochemical profile of a lead compound. The table below provides calculated estimates for the moiety itself, illustrating its contribution.
| Property | Calculated Value | Significance in Drug Design |
| Molecular Weight (MW) | ~271.1 g/mol | Adds moderate bulk, must be considered within property guidelines (e.g., Ro5).[15] |
| cLogP | ~0.5 - 1.0 | Significantly lowers lipophilicity, enhancing aqueous solubility.[16] |
| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Increases polarity, aiding solubility and potentially cell permeability.[17] |
| Hydrogen Bond Acceptors (HBA) | 5 | Provides multiple points for interaction with water and biological targets. |
| Hydrogen Bond Donors (HBD) | 1 (from B(OH)₂) | The boronic acid can participate in hydrogen bonding. |
Note: Values are estimates calculated using standard cheminformatics software and may vary slightly based on the algorithm used.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling this compound with a representative aryl bromide.
Objective: To synthesize a biaryl compound, demonstrating the utility of the title compound as a synthetic building block.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes
-
Deionized Water, Brine
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Solvent Addition: Add the dioxane/water solvent mixture. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Inerting: Seal the flask with a septum, and bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine. The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Aqueous Solubility Assessment (Kinetic Shake-Flask Method)
This protocol determines the kinetic solubility of a synthesized compound, a critical parameter in early drug discovery.[13][14]
Objective: To quantify the aqueous solubility of a novel compound derived from this compound.
Workflow Diagram:
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 11. nbinno.com [nbinno.com]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Anthracene-Based Boronic Acid Sensors for Carbohydrate Detection
Introduction:
The detection and quantification of carbohydrates are of paramount importance in various fields, including clinical diagnostics, biotechnology, and food science. While enzymatic assays have traditionally been the standard, they can suffer from limitations such as instability and cost. Small molecule fluorescent sensors have emerged as a powerful alternative, offering high sensitivity, real-time monitoring, and operational simplicity. Among these, boronic acid-based sensors have garnered significant attention due to their unique ability to reversibly bind with the cis-1,2- and -1,3-diols present in carbohydrates.[1][2][3]
This application note provides a comprehensive guide to the use of a classic and effective class of fluorescent carbohydrate sensors: anthracene-based boronic acid derivatives. These sensors, pioneered by Shinkai and colleagues, operate on the principle of Photoinduced Electron Transfer (PET), offering a robust and sensitive platform for carbohydrate detection.[1][4] We will delve into the mechanism of action, provide detailed protocols for synthesis and application, and discuss data interpretation and potential applications for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two States
The functionality of anthracene-based boronic acid sensors hinges on a clever molecular design that couples the carbohydrate binding event to a change in fluorescence intensity. The sensor molecule typically consists of an anthracene fluorophore linked to one or more phenylboronic acid moieties, which act as the carbohydrate recognition sites. An aminomethyl group positioned ortho to the boronic acid is crucial for the sensing mechanism.[4][5]
In the absence of a carbohydrate, the lone pair of electrons on the nitrogen atom of the aminomethyl group can quench the fluorescence of the excited anthracene through a process called Photoinduced Electron Transfer (PET).[1] This results in a low fluorescence state ("off" state).
Upon the addition of a carbohydrate, the boronic acid moiety forms a cyclic boronate ester with the cis-diol of the sugar. This binding event increases the Lewis acidity of the boron atom, leading to a stronger dative bond with the adjacent nitrogen atom. This intramolecular coordination pulls the nitrogen's lone pair of electrons away from the anthracene fluorophore, thereby inhibiting the PET process. The result is a significant increase in fluorescence intensity ("on" state).[1] This "off-on" switching mechanism provides a direct and sensitive readout of carbohydrate concentration.
The use of two boronic acid groups on a single anthracene scaffold has been shown to enhance selectivity for glucose over other monosaccharides like fructose.[1][6] This is attributed to the specific spatial arrangement of the hydroxyl groups in glucose, which allows for a more stable 2:1 complex with the diboronic acid sensor.[7]
Caption: Signaling pathway of the anthracene-based boronic acid sensor.
Protocols
Synthesis of a Representative Anthracene-Dibornic Acid Sensor
This protocol outlines the synthesis of a commonly used anthracene-based diboronic acid sensor.
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
2-Formylphenylboronic acid
-
Methylamine (40% in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Diamine Precursor:
-
Dissolve 2-formylphenylboronic acid in methanol.
-
Add methylamine solution and stir for 1 hour at room temperature.
-
Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.
-
Stir for an additional 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude aminomethylphenylboronic acid.
-
-
Final Sensor Synthesis:
-
Dissolve 9,10-bis(chloromethyl)anthracene and the aminomethylphenylboronic acid precursor in a mixture of THF and methanol.
-
Add a suitable base (e.g., triethylamine) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final anthracene-diboronic acid sensor.
-
Caption: A simplified workflow for the synthesis of the sensor.
Protocol for Carbohydrate Sensing using Fluorescence Spectroscopy
This protocol describes a general procedure for performing a fluorescence titration experiment to determine the concentration of a carbohydrate.
Materials:
-
Anthracene-diboronic acid sensor stock solution (e.g., 1 mM in DMSO or a suitable organic solvent).
-
Carbohydrate stock solutions of known concentrations (e.g., glucose, fructose, galactose in buffer).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Sensor Working Solution:
-
Prepare a working solution of the sensor at a final concentration of 10 µM in PBS (pH 7.4). Note: The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the assay.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the anthracene fluorophore (typically around 370-380 nm).[8]
-
Set the emission wavelength to the emission maximum (typically around 420-460 nm).[8]
-
Record the fluorescence intensity of the sensor working solution in the absence of any carbohydrate (this is your F₀).
-
-
Titration:
-
Add increasing concentrations of the carbohydrate stock solution to the sensor working solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence intensity (F) at each carbohydrate concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀) against the carbohydrate concentration.
-
For quantitative analysis and to determine the binding constant (Ka), a Benesi-Hildebrand plot can be used.[9]
-
Caption: Step-by-step experimental workflow for carbohydrate sensing.
Data Interpretation and Expected Results
A successful experiment will show a dose-dependent increase in fluorescence intensity upon the addition of the target carbohydrate. The magnitude of this increase will depend on the specific sensor and carbohydrate being tested.
| Carbohydrate | Representative Binding Constant (Ka, M⁻¹) | Expected Fluorescence Enhancement | Notes |
| D-Glucose | 100 - 1500 | +++ | Diboronic acid sensors show higher affinity.[1] |
| D-Fructose | 100 - 4500 | ++++ | Generally shows the strongest binding with monoboronic acids.[1][4] |
| D-Galactose | 50 - 100 | ++ | Moderate binding. |
| Sorbitol | ~3.3 | + | Lower binding affinity.[4] |
Note: The binding constants are highly dependent on the specific sensor structure, pH, and solvent conditions. The values presented are for illustrative purposes.
Applications
The versatility of anthracene-based boronic acid sensors has led to their application in a wide range of scientific disciplines:
-
Clinical Diagnostics: These sensors can be used for the development of continuous glucose monitoring systems for diabetic patients.[6] Their reversible binding mechanism is a significant advantage over enzyme-based sensors.[5]
-
Cellular Imaging: By modifying the sensor with cell-penetrating peptides or targeting ligands, it is possible to visualize and quantify carbohydrate concentrations within living cells, providing insights into cellular metabolism and disease states.[5][9]
-
Drug Development: These sensors can be employed in high-throughput screening assays to identify compounds that interfere with carbohydrate-protein interactions, which are crucial in many disease processes.
-
Bioprocess Monitoring: Real-time monitoring of carbohydrate concentrations in bioreactors is essential for optimizing the production of biopharmaceuticals and other biotechnological products.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence enhancement | Incorrect pH; Sensor degradation; Low carbohydrate concentration | Ensure the buffer pH is optimal (typically 7.4). Prepare fresh sensor solutions. Increase the concentration range of the carbohydrate. |
| High background fluorescence | Impure sensor; Autofluorescence from the sample matrix | Re-purify the sensor. Run a blank with the sample matrix alone to subtract background. |
| Poor selectivity | Using a monoboronic acid sensor | For enhanced glucose selectivity, use a diboronic acid sensor. |
| Inconsistent readings | Temperature fluctuations; Photobleaching | Use a temperature-controlled fluorometer. Minimize the exposure of the sample to the excitation light. |
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Leveraging 2-(Morpholinosulfonyl)phenylboronic Acid for High-Selectivity Boronate Affinity Chromatography at Physiological pH
Abstract
Boronate affinity chromatography (BAC) is a powerful technique for the selective purification of biomolecules containing cis-diol moieties, such as glycoproteins, RNA, and catecholamines.[1][2] Traditional BAC methods, however, are often limited by the high pKa of common boronic acid ligands (e.g., aminophenylboronic acid, pKa ≈ 8.8), which necessitates alkaline binding conditions (pH > 8.5) that can compromise the stability and integrity of sensitive biological samples.[3][4][5] This guide details the application of 2-(Morpholinosulfonyl)phenylboronic acid, an advanced ligand engineered to overcome this limitation. The strong electron-withdrawing nature of the sulfonyl group significantly lowers the ligand's pKa, enabling robust and efficient binding of cis-diol-containing molecules at or near physiological pH (pH 7.0-7.5).[5] We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols for glycoprotein and RNA purification, and a guide to data interpretation and troubleshooting.
Part 1: The Scientific Principle and Advantage
The Foundation: Boronate Affinity Chromatography
Boronate affinity chromatography operates on the principle of a reversible covalent interaction between a boronic acid ligand, immobilized on a stationary phase, and the cis-1,2- or 1,3-diol groups present in target molecules.[2][6] This interaction is critically dependent on pH. The boronic acid must first transition from a trigonal planar (sp²) state to a more nucleophilic, tetrahedral boronate anion (sp³) by accepting a hydroxyl ion. This charged intermediate then readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, effectively capturing the target molecule on the resin. The process is reversed by lowering the pH or introducing a competitive eluting agent like sorbitol, which disrupts the ester bond and releases the purified molecule.[1]
Caption: General mechanism of boronate affinity chromatography.
The pKa Challenge in Traditional BAC
The efficiency of the binding reaction is directly governed by the pKa of the boronic acid ligand. Binding is most effective when the buffer pH is equal to or greater than the pKa, ensuring a sufficient population of the reactive tetrahedral boronate anion.[1][7] Many first-generation boronate resins utilize ligands like 3-aminophenylboronic acid (APBA), which has a pKa of approximately 8.8.[3] This forces researchers to use binding buffers in the pH 8.5–9.5 range, which can lead to the degradation of sensitive glycoproteins or the hydrolysis of RNA.[5]
This compound: A Superior Ligand
This compound (MSPBA) is specifically designed to address the high pH requirement. Its innovation lies in the chemical structure.
Caption: Structure of this compound.
The key is the sulfonyl group (-SO₂-) attached to the phenyl ring at the ortho position. This group is strongly electron-withdrawing, pulling electron density away from the boron atom. This inductive effect stabilizes the negatively charged tetrahedral boronate anion, thereby lowering the energy required for its formation and significantly reducing the pKa of the boronic acid group into the 7.1-7.4 range.[5]
Key Advantages of MSPBA:
-
Physiological pH Binding: Enables efficient capture of biomolecules at neutral pH (e.g., 7.4), preserving their native structure and function.
-
Reduced Non-Specific Interactions: The hydrophilic morpholino group helps to minimize the non-specific hydrophobic binding that can occur with the phenyl rings of other ligands, leading to higher purity of the eluted product.[6][8]
-
High Affinity and Selectivity: The lower pKa results in a higher concentration of the reactive boronate species at neutral pH, leading to stronger affinity for cis-diols compared to traditional ligands under the same conditions.[3]
| Ligand | Typical pKa | Optimal Binding pH | Key Feature |
| 3-Aminophenylboronic Acid (APBA) | ~8.8 | 8.5 - 9.5 | Common, first-generation ligand.[3] |
| 4-Vinylphenylboronic Acid (VPBA) | ~8.2 | 8.0 - 9.0 | Used for creating monolithic columns.[4] |
| This compound (MSPBA) | ~7.2 | 7.0 - 7.5 | Electron-withdrawing group enables binding at physiological pH.[5] |
| Table 1: Comparison of pKa values and optimal binding pH for different boronate affinity ligands. |
Part 2: Applications
The unique properties of MSPBA make it an ideal choice for a range of demanding purification tasks.
-
Glycoproteomics: Selective enrichment of glycoproteins or glycopeptides from complex biological samples like cell lysates or serum. This is crucial for identifying disease biomarkers and studying post-translational modifications.[2]
-
RNA Purification: Highly specific separation of RNA from DNA and proteins. The ribose sugar in RNA contains the necessary 2',3'-cis-diol, whereas deoxyribose in DNA lacks the 2'-hydroxyl group and does not bind.[9][10] This allows for purification of total RNA, mRNA, or specific cofactor-modified RNAs.[11]
-
Small Molecule Analysis: Isolation of cis-diol-containing small molecules such as catecholamines (e.g., norepinephrine), nucleosides, and carbohydrates from complex mixtures for metabolomic studies.[2]
Part 3: Protocols and Methodologies
General Workflow for MSPBA Affinity Chromatography
The following diagram outlines the universal steps for a purification cycle using an MSPBA-functionalized resin.
Caption: Standard experimental workflow for MSPBA affinity chromatography.
Protocol: Glycoprotein Enrichment from Cell Lysate
This protocol details the selective capture of glycoproteins from a complex protein mixture at physiological pH.
Materials:
-
MSPBA-functionalized affinity resin (e.g., MSPBA-Agarose)
-
Chromatography column
-
Cell lysate in a non-interfering buffer (e.g., PBS or HEPES)
-
Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Elution Buffer A (pH Shift): 100 mM Sodium Acetate, pH 4.5
-
Elution Buffer B (Competitive): 200 mM Sorbitol in Binding/Wash Buffer, pH 7.4
-
Regeneration Buffer: 0.1 M NaOH followed by extensive washing with DI water and Binding Buffer.
Methodology:
-
Resin Preparation:
-
Prepare a slurry of the MSPBA resin in Binding/Wash Buffer (e.g., 50% v/v).
-
Pack the desired bed volume into the chromatography column and allow it to settle. Rationale: A well-packed column ensures even flow and optimal interaction between the sample and the resin.
-
-
Column Equilibration:
-
Wash the packed column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Monitor the pH and conductivity of the flow-through to ensure it matches the buffer. Rationale: Equilibration ensures the column chemistry is primed for optimal binding at the target pH.
-
-
Sample Preparation and Loading:
-
Clarify the cell lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) and/or filtration (0.45 µm filter) to remove insoluble material.
-
Ensure the sample is in or has been buffer-exchanged into the Binding/Wash Buffer.
-
Load the clarified lysate onto the column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 1 mL column). Collect the flow-through fraction for analysis (this contains non-glycoproteins). Rationale: Removing particulates prevents column clogging. A slow flow rate maximizes the binding interaction time.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the UV absorbance (A280) of the flow-through until it returns to baseline. Rationale: This step is critical for achieving high purity by washing away contaminants that are weakly or non-specifically associated with the resin.
-
-
Elution:
-
Method A (pH Shift): Apply 3-5 CV of Elution Buffer A (pH 4.5). The acidic pH neutralizes the boronate group, disrupting the cyclic ester and releasing the bound glycoproteins.
-
Method B (Competitive Elution): Apply 3-5 CV of Elution Buffer B (Sorbitol). The high concentration of sorbitol, a cis-diol-containing sugar alcohol, competitively displaces the bound glycoproteins from the resin. This method is gentler for pH-sensitive proteins.
-
Collect fractions (e.g., 1 CV each) and monitor UV absorbance to identify the protein peak.
-
-
Regeneration:
-
Wash the column with 5 CV of 0.1 M NaOH to strip any tightly bound molecules.
-
Immediately wash with >10 CV of DI water until the pH is neutral, followed by 5 CV of Binding/Wash Buffer.
-
Store the resin in an appropriate buffer containing a bacteriostatic agent (e.g., 20% ethanol). Rationale: Proper regeneration ensures the longevity and consistent performance of the affinity resin over multiple cycles.
-
Protocol: Total RNA Purification from Bacterial Extract
This protocol leverages the specificity of MSPBA for the ribose sugar to isolate total RNA.
Materials:
-
MSPBA-functionalized affinity resin
-
Lysis/Binding Buffer: 100 mM Tris-HCl, 500 mM LiCl, 10 mM EDTA, 1% SDS, pH 7.5. Note: The high salt and SDS help denature proteins and RNases.
-
Wash Buffer: 100 mM Tris-HCl, 500 mM LiCl, 1 mM EDTA, pH 7.5
-
Elution Buffer: 10 mM Tris-HCl, pH 6.0 (or water, pH adjusted to <6.5)
-
RNase-free water, tubes, and reagents.
Methodology:
-
Column Preparation and Equilibration:
-
Pack the column as described in 3.2.1.
-
Equilibrate the column with 5-10 CV of Lysis/Binding Buffer. Rationale: Equilibration with the binding buffer is essential for the RNA to bind immediately upon loading.
-
-
Sample Preparation and Loading:
-
Prepare bacterial cell extract using standard methods (e.g., lysozyme treatment followed by sonication or mechanical disruption) in the Lysis/Binding Buffer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris and precipitated DNA/protein complexes.
-
Load the supernatant onto the equilibrated column. Collect the flow-through, which will contain DNA and proteins. Rationale: The combined chemical and mechanical lysis ensures efficient release of nucleic acids, while the SDS and high salt protect RNA from degradation.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove residual proteins, DNA, and detergents.
-
Monitor UV absorbance (A260) until it returns to baseline. Rationale: Removing SDS is important as it can interfere with downstream applications.
-
-
Elution:
-
Apply 3-5 CV of Elution Buffer (pH 6.0). The slightly acidic conditions are sufficient to hydrolyze the boronate ester with the ribose diol, releasing the RNA.
-
Collect the eluate containing the purified RNA.
-
-
Downstream Processing:
-
Precipitate the RNA from the eluate using standard methods (e.g., isopropanol or ethanol precipitation) to concentrate it and remove buffer salts.
-
Assess RNA purity and integrity via UV spectrophotometry (A260/A280 ratio) and denaturing agarose gel electrophoresis. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
References
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymeric Cryogel-Based Boronate Affinity Chromatography for Separation of Ribonucleic Acid from Bacterial Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronate affinity electrophoresis for the purification and analysis of cofactor-modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 2-(Morpholinosulfonyl)phenylboronic acid
Introduction: The Strategic Design of Covalent Reversible Inhibitors
The pursuit of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. While irreversible covalent inhibitors offer high potency and prolonged duration of action, concerns about off-target effects have historically tempered their development.[1][2] A more nuanced strategy has emerged in the design of covalent reversible inhibitors, which combine the potency advantages of covalent bond formation with the safety profile of reversible binding.[3][4] Within this class, boronic acids have distinguished themselves, particularly as inhibitors of serine proteases.[5][6][7][8]
2-(Morpholinosulfonyl)phenylboronic acid is a compound of significant interest, engineered to leverage the unique properties of three key chemical moieties: the boronic acid "warhead," a phenyl scaffold, and a morpholinosulfonyl group for tailored physicochemical properties. The boronic acid group acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of enzymes like serine proteases.[3][9] This interaction mimics the tetrahedral intermediate of substrate hydrolysis, leading to potent inhibition.[10] The morpholine ring is recognized in medicinal chemistry as a "privileged structure."[5][6] Its inclusion is a strategic choice to improve aqueous solubility, metabolic stability, and pharmacokinetic properties, while potentially forming key interactions within the enzyme's binding pocket.[3][5][6] Furthermore, the electron-withdrawing nature of the sulfonyl group is expected to lower the pKa of the boronic acid, increasing the population of the more reactive anionic tetrahedral sp³-hybridized state at physiological pH, thereby enhancing inhibitory potency.[11]
This guide provides a comprehensive overview of the mechanistic basis for inhibition by this compound and detailed protocols for its characterization and application in developing targeted enzyme inhibitors.
Part 1: Mechanism of Action and Target Rationale
Covalent Reversible Inhibition of Serine Proteases
The primary mechanism of action for phenylboronic acids against serine proteases involves the formation of a covalent adduct with the catalytic serine residue (Ser195 in the chymotrypsin numbering system). The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine. This interaction is further stabilized by the active site histidine (His57), which acts as a general base.[5][6] The result is a stable, tetrahedral boronate adduct that mimics the high-energy intermediate of peptide bond cleavage, thus potently inhibiting the enzyme.[10]
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide boronic acid inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound 98% - CAS:957062-65-6 - 如吉生物科技 [shruji.com]
- 10. Antiinfectives targeting enzymes and the proton motive force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting 2-(Morpholinosulfonyl)phenylboronic acid
An In-Depth Guide to the Analytical Quantification and Characterization of 2-(Morpholinosulfonyl)phenylboronic acid
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound (CAS No: 957062-65-6; Molecular Formula: C₁₀H₁₄BNO₅S) is an increasingly relevant organoboron compound, serving as a critical intermediate in modern synthetic chemistry.[1][2][3] Its structural complexity, featuring both a boronic acid moiety and a morpholinosulfonyl group, makes it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel pharmaceutical agents and complex molecules.[4][5][6]
The efficacy, safety, and quality of any final product derived from this intermediate depend on the stringent control of its purity and the accurate monitoring of its consumption during a reaction. Therefore, robust, sensitive, and specific analytical methods are not merely a procedural formality but a cornerstone of process development, quality assurance, and regulatory compliance.[4][7] This guide provides a detailed exploration of the principal analytical techniques for the detection, quantification, and structural elucidation of this compound, grounded in the fundamental principles of analytical chemistry and tailored for the practicing scientist.
Section 1: Foundational Principles & Analytical Challenges
Understanding the physicochemical nature of this compound is paramount to selecting and optimizing an analytical method. Boronic acids are mild Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[8] This equilibrium is pH-dependent and presents unique analytical challenges.
-
Hydrolytic Instability: A primary challenge in the analysis of boronic acids and their esters is the potential for on-column hydrolysis during reverse-phase chromatography, which can lead to inaccurate quantification and poor peak shapes.[9]
-
Ionization and Peak Shape: The acidic nature of the boronic acid and the presence of the sulfonyl group necessitate careful mobile phase pH control to ensure consistent ionization state and achieve symmetric, reproducible peaks.
-
Detection Sensitivity: While the phenyl group provides a chromophore for UV detection, it is not particularly strong. For trace-level analysis, such as the quantification of genotoxic impurities, more sensitive detection methods are required.[5]
-
Volatility: The compound's low volatility and thermal lability make direct analysis by Gas Chromatography (GC) unfeasible without a derivatization step to mask the polar boronic acid functional group.[10]
Section 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Quantification
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, is the most prevalent technique for the routine analysis and quality control of boronic acids.[7] Its versatility in column chemistry and mobile phase composition allows for the tailored separation of the analyte from impurities and starting materials.
Expertise in Method Development: The "Why" Behind the Parameters
The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.
-
Column Selection: The choice of a stationary phase is critical. To mitigate the risk of on-column hydrolysis, columns with minimal residual silanol activity are strongly recommended.[9] Modern, highly end-capped C18 columns or those with proprietary surface modifications to shield silanols (e.g., Waters XTerra™ MS C18, Agilent Poroshell HPH C18) are excellent choices.[5][9] Furthermore, columns featuring technologies that reduce non-specific binding to metal surfaces, such as Waters MaxPeak™ Premier columns, can significantly improve peak shape and recovery for analytes like boronic acids.[7]
-
Mobile Phase Optimization: A gradient elution using acetonitrile or methanol with buffered water is typical. The key is the modifier. An acidic pH, achieved by adding formic acid (0.1%) or phosphoric acid, is generally used to suppress the ionization of the boronic acid hydroxyl groups, leading to better retention and peak shape.[7][11] For LC-MS compatibility, a volatile acid like formic acid is mandatory.[11]
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also captures the UV spectrum across the peak, providing an essential tool for assessing peak purity and aiding in peak identification.
Protocol 1: RP-HPLC-PDA Method for Purity Assessment
This protocol outlines a general-purpose method for determining the purity of this compound.
| Parameter | Condition | Rationale |
| Instrument | UHPLC or HPLC System with PDA Detector | Standard for chromatographic analysis. |
| Column | Waters XSelect™ Premier HSS T3 (e.g., 100 x 2.1 mm, 2.5 µm) | T3 bonding offers alternative selectivity and good retention for polar compounds. Premier hardware minimizes analyte-metal interactions.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase chromatography. |
| Gradient Program | 5% B to 95% B over 10 minutes; Hold at 95% B for 2 min; Return to 5% B and equilibrate for 3 min. | A standard gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak efficiency. |
| Injection Volume | 2 µL | Small volume minimizes peak distortion. |
| Detection | PDA: 220-400 nm, Extraction at 254 nm | Broad range for impurity profiling; 254 nm is a common wavelength for aromatic compounds. |
| Sample Prep. | Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute as needed. | Aprotic solvent like acetonitrile in the diluent minimizes pre-injection hydrolysis.[9] |
Workflow Visualization: HPLC Analysis
Figure 1. General workflow for the HPLC-PDA analysis of this compound.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) – The Gold Standard for Sensitivity
For applications requiring the highest sensitivity and specificity, such as quantifying trace-level impurities or performing pharmacokinetic studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[12]
Expertise in Method Development: Harnessing the Power of Mass
-
Ionization: Electrospray Ionization (ESI) is the universal choice for polar, non-volatile compounds. For boronic acids, ESI in negative ion mode is often superior. The boronic acid can readily lose a proton to form the [M-H]⁻ ion, which is a stable species for MS analysis.[12][13]
-
Tandem Mass Spectrometry (MS/MS): The use of a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity. In MRM, the first quadrupole selects the precursor ion (the [M-H]⁻ of our analyte), which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion to be detected. This process filters out nearly all chemical noise, enabling quantification down to picogram-per-milliliter (pg/mL) levels.[12]
Protocol 2: UPLC-MS/MS Method for Trace Quantification
This protocol is designed for the sensitive quantification of this compound as a potential impurity in an active pharmaceutical ingredient (API).
Table 1: UPLC Parameters
| Parameter | Condition |
|---|---|
| Instrument | UPLC System coupled to a Tandem Quadrupole Mass Spectrometer |
| Column | Agilent Poroshell HPH C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Ammonia in Water |
| Mobile Phase B | 100% Acetonitrile |
| Gradient Program | Optimized for separation from API and other impurities (e.g., 10% B to 80% B over 8 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 270.1 (Calculated for [C₁₀H₁₃BNO₅S]⁻) |
| Fragment Ions (Q3) | Hypothetical: m/z 206.1 (Loss of SO₂), m/z 184.1 (Loss of Morpholine) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Note: MRM transitions must be empirically determined by infusing a standard of the analyte and performing a product ion scan.
Workflow Visualization: LC-MS/MS Analysis
Figure 2. Schematic of the UPLC-MS/MS workflow for sensitive and selective quantification.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – For Unambiguous Structural Confirmation
While chromatography is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation. It provides detailed information about the chemical environment of each atom in the molecule, confirming its identity beyond any doubt.
Expertise in Spectral Analysis: The Boron Nucleus
-
¹H and ¹³C NMR: These standard experiments will confirm the structure of the organic scaffold, showing the expected signals for the phenyl, morpholine, and sulfonyl groups.
-
¹¹B NMR: This is the most diagnostic NMR experiment for a boronic acid. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the nucleus of choice due to its higher natural abundance (80.1%) and greater sensitivity.[14] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For a tricoordinate arylboronic acid like this compound, the ¹¹B signal is expected to appear as a relatively broad singlet in the range of δ +27 to +33 ppm (relative to BF₃·OEt₂).[15] This provides direct evidence for the presence of the B(OH)₂ group.
Protocol 3: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize polar compounds and the exchangeable -OH protons of the boronic acid may be observed.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.
-
Tube Selection: For high-quality ¹¹B NMR, using a quartz NMR tube is preferable to a standard borosilicate glass tube to avoid a broad background signal from the boron in the glass itself.[14]
-
Acquisition: Acquire standard ¹H, ¹³C, and ¹¹B{¹H} (proton-decoupled) spectra on a high-field NMR spectrometer.
Section 5: Gas Chromatography-Mass Spectrometry (GC-MS) – An Alternative with Derivatization
Direct analysis of this compound by GC-MS is not viable due to its polarity and lack of volatility. However, with a chemical derivatization step, GC-MS can become a powerful tool, particularly for specific applications where GC separation is advantageous.
Expertise in Derivatization: Making the Analyte GC-Amenable
The strategy involves converting the polar B(OH)₂ group into a nonpolar, thermally stable boronate ester. This is typically achieved by reacting the boronic acid with a diol, such as pinacol or triethanolamine, to form a cyclic ester.[10][16] This reaction is often rapid and quantitative at room temperature.
Protocol 4: Derivatization and GC-MS Analysis
-
Derivatization:
-
To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., acetonitrile).
-
Add a molar excess (e.g., 1.2 equivalents) of the derivatizing agent (e.g., pinacol).
-
Vortex the mixture and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Table 3: GC-MS Parameters
| Parameter | Condition |
|---|---|
| GC Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temp. | 280 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Mode | Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification. |
Workflow Visualization: GC-MS with Derivatization
Figure 3. Workflow for the analysis of this compound by GC-MS following derivatization.
Conclusion: Selecting the Right Tool for the Task
The analytical strategy for this compound is dictated by the specific scientific question being asked. For routine purity checks and quality control, a well-developed RP-HPLC-PDA method offers a robust and reliable solution. When ultimate sensitivity is required for trace-level quantification, UPLC-MS/MS is the undisputed method of choice. For absolute structural confirmation, nothing replaces the detailed molecular picture provided by multinuclear NMR spectroscopy. Finally, GC-MS with derivatization remains a viable, albeit more complex, alternative. By understanding the principles, challenges, and specific protocols associated with each technique, researchers and drug development professionals can confidently and accurately analyze this key synthetic intermediate.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound 98% - CAS:957062-65-6 - 如吉生物科技 [shruji.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. chemimpex.com [chemimpex.com]
- 7. waters.com [waters.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. sciex.com [sciex.com]
- 13. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 14. Boron NMR [chem.ch.huji.ac.il]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Morpholinosulfonyl)phenylboronic Acid for Advanced Bioconjugation
Introduction: The Versatility of Boronic Acids in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and therapeutic development.[1] The choice of chemical ligation strategy is paramount, demanding biocompatibility, selectivity, and predictable reactivity.[1] Boronic acids have emerged as a powerful class of reagents in this field, offering a unique set of functionalities for creating both stable and stimuli-responsive bioconjugates.[2] Their utility spans from serving as "warheads" for covalent inhibitors to forming the core of linkers and acting as functional payloads themselves.[2]
This guide focuses on a specialized boronic acid derivative, 2-(Morpholinosulfonyl)phenylboronic acid , and its application in sophisticated bioconjugation techniques. We will delve into the chemical principles governing its reactivity, the strategic advantages conferred by its unique substitution pattern, and provide detailed protocols for its use in labeling and modifying biomolecules.
The Chemical Logic of Boronic Acid-Mediated Bioconjugation
The primary mechanism underpinning the utility of boronic acids in a biological context is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biomolecules like saccharides.[3] This interaction leads to the formation of a five- or six-membered cyclic boronate ester.[1] The stability of this linkage is highly dependent on the pH of the environment and the pKa of the boronic acid.[3]
A critical feature of arylboronic acids is the influence of substituents on the phenyl ring. Electron-withdrawing groups are known to lower the pKa of the boronic acid.[4] This is a significant advantage for bioconjugation, as a lower pKa facilitates the formation of a more stable tetrahedral boronate species at physiological pH (around 7.4).[4]
This compound: A Tailored Reagent for Enhanced Reactivity
This compound (MS-PBA) is an ortho-substituted arylboronic acid. Its structure is characterized by a morpholinosulfonyl group at the ortho position relative to the boronic acid moiety. This specific arrangement is not arbitrary and is designed to impart advantageous properties for bioconjugation.
Key Physicochemical Properties
| Property | Value/Description | Reference |
| CAS Number | 957062-65-6 | [5] |
| Molecular Formula | C10H14BNO5S | [5] |
| Molecular Weight | 271.1 g/mol | [5] |
The Role of the Ortho-Morpholinosulfonyl Group
The morpholinosulfonyl group in the ortho position is expected to play a dual role in modulating the reactivity of the boronic acid:
-
Electronic Effects : The sulfonyl group is strongly electron-withdrawing, which significantly lowers the pKa of the boronic acid.[4] This leads to a higher population of the more reactive tetrahedral boronate anion at physiological pH, thereby promoting more efficient and stable conjugation with diols on biomolecules.[4]
-
Steric and Conformational Influence : The presence of a substituent at the ortho position can influence the kinetics of conjugation reactions. In some cases, ortho-substituents can accelerate reactions by pre-organizing the molecule for interaction with its target.[6] For instance, ortho-carbonyl substituted phenylboronic acids have been shown to exhibit markedly accelerated conjugation rates with various nucleophiles.[6]
Core Applications in Bioconjugation
The unique properties of MS-PBA make it a promising candidate for a range of bioconjugation applications, particularly those requiring enhanced stability and reactivity under physiological conditions.
Labeling of Glycoproteins and Saccharide-Containing Biomolecules
The primary application of MS-PBA is in the selective labeling of biomolecules that present cis-diol functionalities. This includes a wide array of glycoproteins, where the glycan moieties can be targeted for conjugation.
Workflow for Glycoprotein Labeling
Caption: Workflow for labeling glycoproteins with MS-PBA.
Development of Stimuli-Responsive Drug Delivery Systems
The reversible nature of the boronate ester bond can be exploited to create drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or the presence of competing diols (e.g., glucose).[7] MS-PBA, with its anticipated enhanced stability at physiological pH, could be used to construct more robust carriers that release drugs under specific acidic conditions found in tumor microenvironments or within endosomes.[8]
Construction of Biosensors
The interaction of boronic acids with diols can be coupled with a signaling mechanism (e.g., fluorescence) to create biosensors for saccharides. The binding event can alter the electronic properties of the boronic acid-containing molecule, leading to a detectable change in signal.[7] The strong electron-withdrawing nature of the morpholinosulfonyl group in MS-PBA could lead to more pronounced changes in electronic properties upon diol binding, potentially enhancing sensor sensitivity.
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should perform small-scale pilot experiments to optimize reaction conditions, such as stoichiometry, pH, temperature, and incubation time, for their specific biomolecule of interest.
Protocol 1: General Procedure for Labeling a Protein with MS-PBA
This protocol describes a general method for conjugating MS-PBA to a purified protein, such as an antibody, that has accessible diol groups.
Materials:
-
Purified protein (e.g., antibody) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). Note: The buffer should be free of primary amines if they can interfere with downstream applications.
-
This compound (MS-PBA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassettes (with an appropriate molecular weight cut-off).
-
Bradford assay or spectrophotometer for protein concentration determination.
Procedure:
-
Prepare MS-PBA Stock Solution:
-
Dissolve MS-PBA in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
-
Prepare Protein Solution:
-
If the protein is in an incompatible buffer, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Determine the protein concentration accurately.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the MS-PBA stock solution to the protein solution. A starting point could be a 10 to 50-fold molar excess of MS-PBA to the protein.
-
Gently mix the reaction solution. Avoid vigorous vortexing that could denature the protein.
-
Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-24 hours). The optimal time should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the unreacted MS-PBA and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterization of the Conjugate:
-
Determine the final concentration of the conjugated protein.
-
Assess the degree of labeling (DOL), i.e., the number of MS-PBA molecules per protein molecule, using appropriate analytical techniques such as mass spectrometry.
-
Reaction Mechanism: Boronate Ester Formation
Caption: Reversible formation of a boronate ester conjugate.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Increase the molar excess of MS-PBA.
-
Increase the reaction time or temperature.
-
Ensure the pH of the reaction buffer is optimal (typically 7.4-8.5 for boronate ester formation).
-
Confirm the presence of accessible diol groups on the biomolecule.
-
-
Protein Precipitation:
-
Reduce the concentration of DMSO in the final reaction mixture.
-
Perform the reaction at a lower temperature (e.g., 4°C).
-
Ensure the protein is stable under the chosen reaction conditions.
-
-
Instability of the Conjugate:
-
While the electron-withdrawing morpholinosulfonyl group is expected to enhance stability, boronate esters are inherently reversible.[1] The stability can be influenced by pH and the presence of competing diols.
-
Store the conjugate in a buffer at a neutral or slightly basic pH and in the absence of high concentrations of sugars or other diols.
-
Conclusion
This compound represents a rationally designed reagent for advanced bioconjugation. The presence of the electron-withdrawing ortho-substituent is anticipated to lower its pKa, leading to more efficient and stable boronate ester formation with diols on biomolecules at physiological pH.[4] This makes it a valuable tool for applications ranging from selective glycoprotein labeling to the development of sophisticated, stimuli-responsive biomaterials and biosensors. As with any powerful chemical tool, a thorough understanding of its underlying reactivity and empirical optimization of reaction protocols are key to harnessing its full potential in research and development.
References
- 1. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 3. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 98% - CAS:957062-65-6 - 如吉生物科技 [shruji.com]
- 6. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-(Morpholinosulfonyl)phenylboronic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-(Morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you overcome common challenges and improve your reaction yields. The electron-withdrawing nature of the morpholinosulfonyl group presents unique considerations for this substrate, which we will address in detail.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?
A1: Low yields with this substrate often stem from a few critical factors. Begin by systematically evaluating the following:
-
Catalyst and Ligand Integrity: The Pd(0) species is the active catalyst.[3] If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. Phosphine ligands, which are commonly used, are susceptible to oxidation.[4] It is crucial to use fresh, high-quality catalyst and ligands stored under an inert atmosphere.
-
Oxygen Contamination: Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[5] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Protodeboronation: this compound is an electron-deficient arylboronic acid, which makes it particularly susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[6][7][8] This side reaction is often exacerbated by high temperatures and the presence of water and a strong base.[6]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so aggressive as to cause degradation of your starting materials or product.[5]
Q2: I am observing a significant amount of a byproduct that appears to be the protodeboronated starting material. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[7][9] Here are several strategies to mitigate this issue:
-
Choice of Base: Use a milder base. While strong bases like NaOH can be effective in some Suzuki couplings, they can accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][10]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[6]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Elevated temperatures can significantly increase the rate of protodeboronation.[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt. These derivatives are generally more resistant to protodeboronation.[6]
Q3: What are the optimal catalyst and ligand systems for coupling an electron-deficient boronic acid like this compound?
A3: The choice of catalyst and ligand is crucial for activating the coupling partners. For electron-deficient boronic acids, consider the following:
-
Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition step and enhance the stability of the palladium catalyst.[3] Examples include Buchwald ligands like SPhos, XPhos, and RuPhos.[11][12]
-
Precatalysts: Air-stable Pd(II) precatalysts, such as those from the Buchwald or Fu groups (e.g., XPhos Pd G3), can provide more consistent results.
Q4: I am struggling with the purification of my final product, which contains the morpholinosulfonyl group. What strategies can I employ?
A4: The polarity of the morpholinosulfonyl group can present purification challenges.
-
Chromatography: Normal-phase column chromatography on silica gel is a common method. You may need to explore various solvent systems, potentially incorporating a small amount of a polar solvent like methanol in your mobile phase.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[13]
-
Diethanolamine Adduct Formation: For purifying the boronic acid starting material itself, forming a crystalline diethanolamine adduct can be an effective method to remove impurities.[5][14]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| No reaction or very low conversion | 1. Inactive catalyst or ligand.2. Insufficiently degassed solvents.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use fresh, high-purity catalyst and ligand. Consider an air-stable precatalyst.2. Ensure thorough degassing of all solvents via sparging with an inert gas or freeze-pump-thaw cycles.[4]3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF).[10][12]4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[5] |
| Significant protodeboronation | 1. Base is too strong.2. High reaction temperature.3. Presence of excess water. | 1. Switch to a milder base (e.g., K₂CO₃ or K₃PO₄).2. Lower the reaction temperature.[6]3. Use a boronate ester derivative or anhydrous conditions.[6] |
| Formation of homocoupled boronic acid byproduct | 1. Presence of oxygen.2. Inefficient transmetalation. | 1. Rigorously exclude oxygen from the reaction.[5]2. Optimize the base and solvent to facilitate the transmetalation step. |
| Inconsistent results between batches | 1. Variable quality of boronic acid.2. Inconsistent degassing or inert atmosphere.3. Finely powdered base not used. | 1. Verify the purity of each new batch of this compound.2. Standardize your degassing and inert atmosphere procedures.3. Ensure the base is finely powdered for better solubility and reactivity.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific coupling partner.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(Morpholinosulfonyl)phenylboronic acid
Welcome to the technical support center for the synthesis of 2-(Morpholinosulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent approach involves a multi-step synthesis. It typically begins with the sulfonyl-chlorination of a suitable benzene derivative, followed by amidation with morpholine, and finally, a borylation reaction to introduce the boronic acid group. A common starting material is 2-bromobenzenesulfonyl chloride.[1][2][3][4][5]
Q2: Why is this compound an important compound?
A2: This compound is a valuable building block in medicinal chemistry and materials science. The phenylboronic acid moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex molecules.[6][7][8][9][10] The morpholinosulfonyl group can enhance solubility and modulate the electronic properties and biological activity of the final products.[11][12]
Q3: What are the primary stability concerns with this compound?
A3: Like many arylboronic acids, this compound can be susceptible to hydrolysis, where the boronic acid group is cleaved.[6][13][14] It is also sensitive to oxidative conditions. Careful handling and storage under inert atmosphere are recommended to prevent degradation. The use of boronic esters, such as pinacol esters, can improve stability during purification and storage.[15][16][17]
Q4: Can I purify this compound using silica gel chromatography?
A4: Purification of arylboronic acids on silica gel can be challenging due to their potential for degradation and strong interaction with the stationary phase.[15][17] While some boronic acid derivatives are stable on silica gel, it is often preferable to use alternative purification methods like recrystallization or to protect the boronic acid as an ester (e.g., a pinacol ester) which is generally more amenable to silica gel chromatography.[15][16][17]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Sulfonamide Formation Step
Q: I am reacting 2-bromobenzenesulfonyl chloride with morpholine, but my yield of the resulting sulfonamide is consistently low. What could be the issue?
A: Low yields in this step can often be attributed to several factors:
-
Moisture Sensitivity of the Sulfonyl Chloride: 2-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which will not react with morpholine.[3]
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inadequate Base: A base is required to neutralize the HCl generated during the reaction. Insufficient or inappropriate base can lead to the protonation of morpholine, rendering it non-nucleophilic.
-
Solution: Use a non-nucleophilic base such as triethylamine or pyridine. Ensure at least one equivalent of the base is used. A general procedure involves dissolving morpholine in a suitable solvent like anhydrous acetone with pyridine, followed by the addition of the benzenesulfonyl chloride.[18]
-
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle warming might be necessary to drive the reaction to completion.[18] However, excessive heat can lead to side reactions.
-
Solution: Monitor the reaction by TLC. If the reaction is sluggish, consider warming it to 40-50 °C.
-
Experimental Protocol: Synthesis of 2-Bromo-N-morpholinobenzenesulfonamide
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve morpholine (1.1 equivalents) in anhydrous dichloromethane (DCM) or acetone.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled morpholine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Difficulty in the Borylation Step (Lithium-Halogen Exchange)
Q: I am attempting to form the boronic acid via a lithium-halogen exchange on 2-bromo-N-morpholinobenzenesulfonamide followed by quenching with a borate ester, but the reaction is failing or giving a complex mixture.
A: This is a critical and often challenging step. Several factors can lead to failure:
-
Incomplete Lithium-Halogen Exchange: This reaction must be carried out at very low temperatures (typically -78 °C) to prevent side reactions. The choice of organolithium reagent is also crucial.
-
Solution: Use n-butyllithium or t-butyllithium at -78 °C in an anhydrous ethereal solvent like THF or diethyl ether. Ensure the dropwise addition of the organolithium reagent to the aryl bromide solution.
-
-
Reaction with the Sulfonamide Group: The sulfonamide proton can be acidic enough to be deprotonated by the organolithium reagent, consuming your reagent and preventing the desired lithium-halogen exchange.
-
Solution: While this is a known issue, performing the reaction at a very low temperature (-78 °C) can favor the kinetic lithium-halogen exchange over deprotonation.
-
-
Premature Quenching of the Aryllithium Intermediate: The aryllithium species is highly reactive and will be quenched by any protic source, including moisture.
-
Solution: Strict anhydrous conditions are paramount. Use freshly distilled solvents and flame-dried glassware.
-
-
Choice of Borate Ester: The electrophilicity of the borate ester can influence the reaction outcome.
-
Solution: Triisopropyl borate is commonly used and generally effective.[19] Trimethyl borate is also an option.
-
Workflow for Borylation via Lithium-Halogen Exchange
Caption: Borylation via Lithium-Halogen Exchange.
Issue 3: Product Degradation During Work-up and Purification
Q: My NMR suggests the desired boronic acid is formed, but I lose a significant amount of product during aqueous work-up and attempts at purification.
A: Arylboronic acids can be prone to degradation under certain conditions.
-
Hydrolysis (Protodeboronation): The C-B bond can be cleaved under acidic or sometimes basic conditions, especially with prolonged exposure.
-
Solution: Minimize the time the compound is in contact with aqueous acidic or basic solutions during work-up. A rapid extraction is recommended. After isolation, ensure the product is thoroughly dried and stored under an inert atmosphere.
-
-
Oxidative Decomposition: Boronic acids can be oxidized, especially in the presence of certain metals or peroxides.
-
Solution: Degas all solvents used in the work-up and purification. Handle the compound quickly to minimize exposure to air.
-
-
Purification Challenges: As mentioned, silica gel chromatography can be problematic.
-
Solution: Consider converting the crude boronic acid to its pinacol ester by reacting it with pinacol. Boronic esters are generally more stable and easier to purify via chromatography.[15][16][17] The pinacol ester can often be used directly in subsequent reactions or hydrolyzed back to the boronic acid if necessary.
-
Table 1: Comparison of Boronic Acid vs. Pinacol Boronate Ester
| Property | This compound | This compound, pinacol ester |
| Stability | Moderate; susceptible to hydrolysis and oxidation. | High; generally stable to air and moisture.[15][16][17] |
| Purification | Challenging on silica gel; recrystallization is an option. | Amenable to silica gel chromatography.[15][16][17] |
| Handling | Requires careful handling and inert atmosphere for long-term storage. | Easier to handle and store. |
| Reactivity | Directly used in Suzuki-Miyaura coupling.[6][8] | Can be used directly in many coupling reactions. |
Issue 4: Inconsistent or Poor Results in Suzuki-Miyaura Coupling
Q: I am using my synthesized this compound in a Suzuki-Miyaura coupling reaction, but the yields are low and inconsistent.
A: The success of a Suzuki-Miyaura coupling depends on several critical parameters.
-
Purity of the Boronic Acid: Impurities from the synthesis, particularly residual salts or hydrolyzed starting material, can interfere with the catalytic cycle.
-
Solution: Ensure the boronic acid is of high purity. If purification of the free acid is difficult, consider the pinacol ester route for better purity.
-
-
Catalyst, Ligand, and Base Combination: The choice of palladium catalyst, phosphine ligand, and base is crucial and often substrate-dependent.
-
Solution: Screen different conditions. Common catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂. A variety of bases can be used, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, often in an aqueous/organic solvent mixture.
-
-
Degradation of the Boronic Acid Under Reaction Conditions: The boronic acid can degrade under the reaction conditions, especially with prolonged heating.
-
Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen. Running the reaction under an inert atmosphere is essential. If degradation is suspected, using the more stable pinacol ester derivative is a good strategy.
-
Decision Tree for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting Suzuki-Miyaura Coupling.
III. Characterization
Q: How can I confirm the successful synthesis of this compound?
A: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the morpholine protons (typically two multiplets around 3-4 ppm) and the aromatic protons. The integration of these signals should match the expected ratio. The boronic acid protons (-B(OH)₂) are often broad and may not be easily observed or can exchange with water in the solvent.
-
¹³C NMR Spectroscopy: The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR Spectroscopy: This is a very useful technique for characterizing boronic acids. The sp²-hybridized boron of a trigonal planar boronic acid typically appears as a broad signal.[20][21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and exact mass of the molecule.
This guide is intended to provide a starting point for troubleshooting common issues in the synthesis of this compound. Successful synthesis requires careful attention to reaction conditions, reagent purity, and handling techniques.
IV. References
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. --INVALID-LINK--
-
Wikipedia. (n.d.). Boronic acid. --INVALID-LINK--
-
Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. --INVALID-LINK--
-
Egbujor, M. C., et al. (n.d.). Synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesulphonyl chlorides. FUW Trends in Science & Technology Journal. --INVALID-LINK--
-
Ishida, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. --INVALID-LINK--
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. --INVALID-LINK--
-
Lape, M., et al. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar. --INVALID-LINK--
-
Ishida, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. --INVALID-LINK--
-
Zhiqin, J. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. --INVALID-LINK--
-
Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride. --INVALID-LINK--
-
Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. --INVALID-LINK--
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. --INVALID-LINK--
-
PubMed. (2018). Discovery of Morpholine-Based Aryl Sulfonamides as Nav1.7 Inhibitors. --INVALID-LINK--
-
LookChem. (n.d.). Cas 2905-25-1,2-Bromobenzenesulphonyl chloride. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Bromobenzenesulphonyl chloride. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. --INVALID-LINK--
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. --INVALID-LINK--
-
Oxford Academic. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. --INVALID-LINK--
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. --INVALID-LINK--
-
PubMed Central. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. --INVALID-LINK--
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. --INVALID-LINK--
-
PubMed. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-(Methylsulfonyl)phenylboronic acid. --INVALID-LINK--
-
ResearchGate. (n.d.). Structural characterization of the materials. (A) 1 H NMR spectra (300...). --INVALID-LINK--
-
ResearchGate. (n.d.). Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: Development and optimization of a washing step. --INVALID-LINK--
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. --INVALID-LINK--
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(morpholinosulfonyl)phenylboronic acid(486422-68-8) 1H NMR spectrum. --INVALID-LINK--
-
Ruge Biopharma. (n.d.). This compound 98%. --INVALID-LINK--
-
MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. --INVALID-LINK--
-
PubMed Central. (n.d.). Phenylboronic Acid-Modified Polyethyleneimine: A Glycan-Targeting Anti-Biofilm Polymer for Inhibiting Bacterial Adhesion to Mucin and Enhancing Antibiotic Efficacy. --INVALID-LINK--
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. --INVALID-LINK--
-
PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. --INVALID-LINK--
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. --INVALID-LINK--
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. --INVALID-LINK--
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. --INVALID-LINK--
-
YouTube. (2020). Suzuki cross-coupling reaction. --INVALID-LINK--
-
PubMed. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki-Miyaura Coupling Reactions. --INVALID-LINK--
-
RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. --INVALID-LINK--
References
- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 2. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]
- 3. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. youtube.com [youtube.com]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki-Miyaura Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 18. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 19. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. par.nsf.gov [par.nsf.gov]
- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-(Morpholinosulfonyl)phenylboronic Acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 2-(Morpholinosulfonyl)phenylboronic acid . This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electron-deficient substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry. However, its structure presents two primary challenges for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The bulky morpholinosulfonyl group at the ortho-position can significantly impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[1][2][3]
-
Electronic Effects: The strongly electron-withdrawing nature of the sulfonyl group deactivates the aryl ring. This can slow down the transmetalation process and increases the susceptibility of the boronic acid to a key side reaction: protodeboronation.[4][5]
Protodeboronation , the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common failure mode for electron-deficient boronic acids, especially under basic aqueous conditions, leading to reduced yields of the desired product.[5][6][7]
This guide will equip you with the knowledge and strategies to overcome these hurdles and achieve successful coupling outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.
Question 1: I am observing very low to no yield of my desired product, and I am recovering mostly my starting aryl halide. What is going wrong?
This is a classic symptom of a stalled or inhibited catalytic cycle. The most likely culprits are inefficient oxidative addition or a failure in the transmetalation step.
Primary Cause: The combination of an electron-deficient boronic acid and potentially a sterically hindered or electron-rich aryl halide makes both key steps of the cycle challenging. The palladium(0) catalyst may not be readily inserting into the aryl halide bond, or the subsequent transmetalation with the boronic acid is too slow.
Troubleshooting Workflow: Low to No Yield
Detailed Solutions:
-
Enhance Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be effective. You need a system designed for hindered substrates.
-
Action: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3][8] These ligands promote both the oxidative addition and the final reductive elimination steps.
-
Recommendation: Use a pre-formed palladium precatalyst like XPhos Pd G3. These are air-stable and provide a reliable source of the active Pd(0) species.
-
-
Optimize the Base and Solvent: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[9][10]
-
Action: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like K₂CO₃ or Na₂CO₃ for challenging couplings.[11] Avoid strong hydroxide bases (like NaOH) which can aggressively promote protodeboronation.
-
Solvent System: Use an aprotic polar solvent like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 ratio). Water can help solubilize the base and facilitate the formation of the active Pd-OH species involved in some proposed mechanisms.[12] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier for sluggish reactions.
-
Action: If your reaction is running at 80 °C, try increasing it to 100-110 °C. Monitor the reaction closely by TLC or LC-MS for any signs of decomposition of your starting materials or product.
-
Question 2: My reaction is producing a significant amount of a side product that corresponds to the protonated version of my boronic acid (Morpholinosulfonylbenzene). What is happening and how can I prevent it?
This is a clear case of protodeboronation .[7] The strong electron-withdrawing sulfonyl group makes the ipso-carbon of the boronic acid susceptible to protonolysis, especially under the basic, aqueous conditions of the Suzuki reaction.[5][6]
Primary Cause: The rate of protodeboronation is competing with, or is faster than, the rate of transmetalation.
Detailed Solutions:
-
Minimize Water and Use Anhydrous Conditions (If Possible): Water is the primary proton source for this side reaction.
-
Action: Rigorously dry your solvents and reagents. Use a base like anhydrous, finely powdered K₃PO₄. While some water can be beneficial, excessive amounts will favor protodeboronation. Start with a nearly anhydrous system (e.g., dry dioxane) and only add water if solubility or reactivity is an issue.
-
-
Use a Milder Base: While a strong base is needed, highly alkaline conditions can accelerate protodeboronation.
-
Action: If using Cs₂CO₃ or K₃PO₄ still results in significant protodeboronation, you could try potassium fluoride (KF). KF is a milder base that can still promote the reaction while minimizing the undesired side reaction in some cases.
-
-
Convert the Boronic Acid to a More Stable Derivative: Boronic esters, MIDA esters, or trifluoroborate salts are generally more resistant to protodeboronation than the free boronic acid.[4][9]
-
Action: Protect your boronic acid as its pinacol ester (a boronate ester). This derivative is more stable and can be used directly in the coupling reaction. The active boronic acid is regenerated in situ under the reaction conditions.
-
| Derivative | Structure | Stability to Protodeboronation |
| Boronic Acid | R-B(OH)₂ | Moderate |
| Boronate Ester (Pinacol) | R-B(pin) | High |
| Trifluoroborate Salt | [R-BF₃]K | Very High |
-
Accelerate the Desired Reaction: The faster your cross-coupling occurs, the less time there is for the side reaction to take place.
-
Action: Employ a highly active catalyst system (as described in Question 1) to ensure the transmetalation rate is as high as possible.[13] Sometimes, a slightly higher catalyst loading (e.g., 2-3 mol%) can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? A1: Like most boronic acids, it should be stored in a cool, dry place, preferably in a desiccator and under an inert atmosphere (like argon or nitrogen) to protect it from moisture and air. Boronic acids can slowly dehydrate to form boroxines, which may have different reactivity.
Q2: Can I use a nickel catalyst for this coupling instead of palladium? A2: Yes, nickel catalysts are known to be effective for Suzuki-Miyaura couplings and can sometimes offer advantages for coupling unreactive electrophiles like aryl chlorides.[9] However, palladium systems, especially with modern phosphine ligands, are generally more versatile and well-understood for this type of substrate.[3][14][15] If you are working with an aryl chloride coupling partner, a nickel-based system could be a viable alternative to explore.
Q3: My aryl halide partner also has an ortho-substituent. What additional precautions should I take? A3: Coupling two ortho-substituted partners (creating a tetra-ortho-substituted biaryl) is exceptionally challenging due to severe steric hindrance.[1][2] For this, you absolutely must use a highly active catalyst system.
-
Catalyst: N-heterocyclic carbene (NHC)-palladium complexes or advanced Buchwald-type ligands (e.g., RuPhos, XPhos) are essential.[1][2]
-
Conditions: More forcing conditions will likely be necessary: higher temperatures (≥110 °C) and potentially longer reaction times.
-
Base: A very strong base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane might be required to drive the reaction to completion.[1]
Q4: What is the general mechanism for the Suzuki-Miyaura coupling? A4: The generally accepted catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3][9]
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (e.g., 1.0 mmol), this compound (1.3 mmol), and finely powdered K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. A robust inert atmosphere is crucial to prevent catalyst degradation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (e.g., for a 10:1 dioxane/water ratio, if using 5 mL of dioxane, add 0.5 mL of water) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
avoiding side reactions with 2-(Morpholinosulfonyl)phenylboronic acid
Welcome to the technical support center for 2-(Morpholinosulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we will delve into the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions, and provide field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The three most common side reactions are protodeboronation, homocoupling, and boroxine formation. Each of these can significantly reduce the yield of your desired cross-coupled product and complicate purification.
Q2: What is protodeboronation and why is it a concern?
A2: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively converting the boronic acid back to the corresponding arene.[1] This is an undesired side reaction that consumes your starting material.[1] The propensity for this reaction is highly dependent on the reaction conditions, especially pH.[1][2]
Q3: How does the morpholinosulfonyl group influence the reactivity and stability of the boronic acid?
A3: The electron-withdrawing nature of the sulfonyl group can lower the pKa of the boronic acid.[3] This increased acidity can make the boronic acid more susceptible to certain side reactions, such as base-catalyzed protodeboronation.[4] However, the steric bulk and potential for intramolecular interactions of the morpholino group may also play a role in its overall stability and reactivity profile.
Q4: What is boroxine formation and is it reversible?
A4: Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms.[5][6][7][8] This process is often driven by heat and is reversible upon the addition of water.[5] While boroxines can participate in some coupling reactions, their formation can alter the stoichiometry and reactivity of the active boron species in your reaction.
Troubleshooting Guide: Minimizing Common Side Reactions
This section provides in-depth strategies to diagnose and mitigate the primary side reactions encountered when using this compound.
Issue 1: Low Yield Due to Protodeboronation
Protodeboronation is a common pitfall, especially with electron-deficient arylboronic acids.[4][9]
Diagnostic Workflow
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocols & Explanations
Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials, combine this compound (1.0 equiv.), your aryl halide (1.2 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv.). Recommended bases for screening include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.
-
Solvent: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). The choice of solvent can influence the reaction outcome.[10]
-
Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Analysis: Compare the product-to-protodeboronated byproduct ratio for each base to identify the optimal conditions.
Causality Explained: The mechanism of base-catalyzed protodeboronation often involves the formation of a boronate species, which is then protonated.[1][4] Weaker bases can disfavor the formation of the highly reactive boronate, thus suppressing this side reaction.
Issue 2: Formation of Homocoupled Biaryl Byproduct
Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid, reducing the yield of the desired unsymmetrical product.[11]
Mechanisms of Homocoupling
Two primary mechanisms contribute to homocoupling:
-
Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[11]
-
Palladium(II)-Mediated: If a Pd(II) precatalyst is used, it can directly react with the boronic acid before the catalytic cycle is fully established.[11][12]
Mitigation Strategies
| Strategy | Rationale |
| Rigorous Degassing | Removes dissolved oxygen, preventing the oxidation of the Pd(0) catalyst.[11][12] |
| Use of Pd(0) Precatalysts | Bypasses the initial reduction step from Pd(II) to Pd(0), minimizing direct reaction with the boronic acid. |
| Addition of a Reducing Agent | Small amounts of a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state.[12] |
| Ligand Choice | Bulky, electron-rich phosphine ligands, such as SPhos, can promote the desired cross-coupling pathway over homocoupling.[9][13] |
Experimental Protocol: Minimizing Homocoupling
-
Degassing: Thoroughly degas the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[12]
-
Catalyst Pre-activation (optional): If using a Pd(II) source, consider a pre-reduction step before adding the boronic acid.
-
Reagent Addition: Under an inert atmosphere, add the degassed solvent to a flask containing the aryl halide, base, and palladium catalyst/ligand.
-
Boronic Acid Addition: Add the this compound last, after the other components have been mixed.
-
Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction.
Issue 3: Complications from Boroxine Formation
The formation of the trimeric boroxine anhydride can affect reaction kinetics and stoichiometry.
Logical Relationship Diagram
Caption: The reversible equilibrium between boronic acid and boroxine.
Practical Considerations
-
Storage: Store this compound in a cool, dry place to minimize spontaneous dehydration to the boroxine.
-
Reaction Setup: In reactions requiring anhydrous conditions, be aware that the boroxine may be the predominant species. If the reaction is performed in an aqueous solvent system, the boroxine will likely hydrolyze back to the monomeric boronic acid.[5]
-
Characterization: If you suspect boroxine formation is impacting your results, techniques like ¹¹B NMR can be used to characterize the boron species present in your starting material and reaction mixture.
By understanding the underlying mechanisms of these common side reactions and implementing the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their experiments with this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Enhancing the Solubility of 2-(Morpholinosulfonyl)phenylboronic Acid for Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Morpholinosulfonyl)phenylboronic acid. Here, we address common challenges related to its solubility in experimental assays and offer practical, field-proven solutions to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
For initial stock solutions, we strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide range of organic molecules, including many boronic acids that exhibit poor aqueous solubility.[1] Phenylboronic acid itself is slightly soluble in DMSO.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your aqueous assay buffer.
Q2: Why does my this compound precipitate when I dilute the DMSO stock into my aqueous assay buffer?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment causes the compound to exceed its solubility limit and precipitate.[3] Most small molecule compounds are prone to this, and it is not unexpected for boronic acids, which generally have low aqueous solubility.[4]
Q3: What is the expected impact of the morpholinosulfonyl group on the solubility of this compound?
The morpholinosulfonyl moiety can have a dual influence on solubility. The morpholine ring is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties due to its ability to engage in hydrophilic interactions.[5][6] Conversely, the sulfonyl group, while capable of hydrogen bonding, is also an electron-withdrawing group. Electron-withdrawing groups can decrease the pKa of the boronic acid, which may influence its solubility at different pH values. The overall effect on solubility will be a balance of these properties.
Q4: Can I heat the solution to dissolve the precipitate?
Gentle warming (e.g., to 37°C) can be attempted, but it should be done with caution. While it may temporarily increase solubility, the compound may precipitate again as the solution cools to room temperature during the assay. More importantly, elevated temperatures can accelerate the degradation of boronic acids through dehydration to form less soluble boroxines.[4]
Troubleshooting Guide: Precipitation Issues
This section provides a more detailed approach to resolving precipitation problems encountered during your experiments.
Problem 1: Immediate precipitation upon dilution of DMSO stock into aqueous buffer.
-
Potential Cause 1: Final concentration exceeds aqueous solubility.
-
Solution: Decrease the final concentration of this compound in your assay. Perform a solubility test by preparing serial dilutions of your compound in the assay buffer to determine the highest concentration that remains in solution.
-
-
Potential Cause 2: High percentage of DMSO in the final assay volume.
-
Solution: While DMSO is an excellent solvent for the stock solution, its concentration in the final assay should typically be kept below 1%, and ideally below 0.5%, to avoid affecting biological assays and to minimize solubility issues.
-
-
Potential Cause 3: Incompatible buffer components.
-
Solution: Certain salts or other buffer components may promote the precipitation of your compound. If possible, test the solubility of this compound in different buffer systems.
-
Problem 2: The solution is initially clear but becomes cloudy over time.
-
Potential Cause 1: Supersaturation.
-
Solution: The initial solution may be supersaturated, and the compound is slowly crystallizing out of solution. This indicates that the concentration is too high for long-term stability in that specific buffer. Reduce the final concentration of the compound.
-
-
Potential Cause 2: Temperature fluctuations.
-
Solution: Changes in ambient temperature can affect solubility. Ensure that your assay is performed in a temperature-controlled environment.
-
-
Potential Cause 3: Degradation to a less soluble form.
-
Solution: Boronic acids can dehydrate to form boroxines, which are often less soluble.[4] Ensure you are using fresh stock solutions and minimize the time the compound spends in aqueous buffer before the assay is read.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a suitable amount of the compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 271.1 g/mol ), you would need 2.71 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Assay Protocol to Enhance Solubility
-
Buffer Preparation: Prepare your aqueous assay buffer. Consider the strategies outlined in the "Strategies for Enhancing Aqueous Solubility" section below.
-
Serial Dilution: If necessary, perform an intermediate dilution of your DMSO stock solution in DMSO to achieve the desired concentration for the final dilution into the assay buffer.
-
Final Dilution: Add the small volume of the DMSO stock (or intermediate dilution) to the assay buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing the buffer. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.
-
Equilibration: Allow the final solution to equilibrate at the assay temperature for a short period before adding other assay components. Visually inspect for any signs of precipitation.
Strategies for Enhancing Aqueous Solubility
If you continue to experience solubility issues, consider the following formulation strategies. It is recommended to test these empirically to find the optimal conditions for your specific assay.
pH Adjustment
The solubility of boronic acids can be pH-dependent. The boronic acid moiety is a Lewis acid that can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is generally more water-soluble. Since the morpholinosulfonyl group is electron-withdrawing, the pKa of this boronic acid is likely to be lower than that of unsubstituted phenylboronic acid (pKa ~8.8).
-
Recommendation: Empirically test the solubility of your compound in a series of buffers with varying pH values (e.g., from 6.0 to 8.0) to identify a pH that enhances solubility without compromising your assay's performance.
Use of Co-solvents
Incorporating a small percentage of a water-miscible organic solvent into your aqueous buffer can significantly improve the solubility of your compound.
| Co-solvent | Recommended Starting Concentration (v/v) | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many biological assays. |
| Methanol | 1-5% | Similar to ethanol, but may be more denaturing to some proteins. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A less volatile and often more biocompatible co-solvent. |
Table 1: Recommended Co-solvents for Solubility Enhancement
Addition of Surfactants
Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.
| Surfactant | Recommended Starting Concentration (w/v) | Notes |
| Tween® 20 | 0.01-0.1% | Commonly used in biological buffers to prevent non-specific binding and can aid solubility. |
| Triton™ X-100 | 0.01-0.1% | Another widely used non-ionic detergent. |
Table 2: Recommended Surfactants for Solubility Enhancement
Visualizing the Workflow and Troubleshooting
Workflow for Preparing this compound for Assays
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development of a High-Throughput Formulation Screening Platform for Monoclonal Antibodies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Morpholinosulfonyl)phenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Morpholinosulfonyl)phenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic endeavors.
Introduction: Understanding the Substrate
This compound is a unique building block characterized by a sterically demanding ortho-substituent and an electron-withdrawing sulfonyl group. These features can significantly influence its reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The morpholinosulfonyl group can enhance the solubility and biological activity of target molecules, making this boronic acid a valuable reagent in medicinal chemistry.[1] However, its successful application hinges on the careful selection of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the inherent properties of the molecule:
-
Steric Hindrance: The bulky ortho-morpholinosulfonyl group can impede the transmetalation step in the catalytic cycle, requiring specialized catalysts designed for sterically hindered substrates.[2][3][4][5]
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction.[6]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield of the desired product. This can be exacerbated by strong bases and the presence of water.[7]
Q2: What type of palladium catalyst is generally recommended for this substrate?
A2: For sterically hindered and electron-deficient boronic acids like this compound, palladium(0) catalysts with bulky, electron-donating ligands are highly recommended.[8] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Consider using pre-formed Pd(0) sources or Pd(II) precatalysts that are readily reduced in situ.[7] Air-stable palladacycle precatalysts are also an excellent choice for ensuring catalyst activity.[7]
Q3: Which ligands are most effective for coupling with this compound?
A3: The choice of ligand is critical. Here are some of the most effective classes:
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and steric bulk, which can significantly enhance catalytic activity in challenging Suzuki-Miyaura couplings.[2][3][5]
-
Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be both electron-rich and sterically demanding, making them highly effective for coupling sterically hindered substrates.[4][9]
-
Di-tert-butylphosphino Ligands: These ligands have been shown to be highly active in Suzuki cross-coupling reactions.[10]
Q4: How do I choose the right base and solvent for my reaction?
A4: The base and solvent are interdependent and crucial for a successful reaction. The base activates the boronic acid to facilitate transmetalation.[11]
-
Bases: For this substrate, a moderately strong base is often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[7][12] In some cases, a weaker base like potassium fluoride (KF) may be necessary to minimize protodeboronation.[7][11] Strong bases like sodium hydroxide (NaOH) should be used with caution as they can accelerate side reactions.[7][13]
-
Solvents: Aprotic polar solvents are generally preferred. Dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water, are common choices.[7] The water can play a role in dissolving the base and facilitating the reaction. However, in cases of significant protodeboronation, anhydrous conditions may be necessary.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive catalyst | Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[7] Ensure proper degassing of solvents to prevent catalyst decomposition by oxygen.[7] |
| Incorrect base/solvent combination | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, THF/water, toluene/water). Ensure the base is finely powdered for better solubility and reactivity.[7] | |
| Low reaction temperature | For sterically hindered couplings, higher temperatures (80-110 °C) may be required.[7] Consider using microwave irradiation to accelerate the reaction.[14] | |
| Significant Protodeboronation | Base is too strong or excess water present | Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7] Use anhydrous solvents and reagents. |
| Prolonged reaction time | Monitor the reaction closely by TLC, GC-MS, or LC-MS and stop the reaction once the starting material is consumed.[7][15] | |
| Boronic acid instability | Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[16][17] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[7] |
| Catalyst system promotes homocoupling | Some ligand/palladium combinations are more prone to this side reaction. Consider screening different ligands. | |
| Difficulty in Product Purification | Residual palladium | Use adsorbents like activated charcoal or silica-based metal scavengers during workup. |
| Boronic acid-related impurities | A mild acidic wash during workup can sometimes help remove unreacted boronic acid and its byproducts. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
To a Schlenk flask or vial, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protecting the Boronic Acid as a Diethanolamine Adduct
If protodeboronation is a significant issue, protecting the boronic acid can improve stability.[17]
Step-by-Step Methodology:
-
Dissolve this compound in a minimal amount of a suitable solvent like methylene chloride in a vial with a stir bar.[7]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[7]
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.[7]
-
Isolate the white solid product by vacuum filtration.[7]
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[7]
-
This diethanolamine adduct can be used directly in the Suzuki coupling reaction, typically in protic solvents.[7][17]
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
References
- 1. chemimpex.com [chemimpex.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Navigating the Challenges of Arylboronic Acids with Sulfonyl Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with arylboronic acids, particularly those containing sulfonyl or related electron-withdrawing groups. These compounds are pivotal in modern synthetic chemistry, yet their unique electronic properties present specific challenges. This resource provides in-depth, experience-driven answers to common questions and troubleshooting guidance for frequently encountered experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl-containing arylboronic acid showing poor stability and what can I do about it?
A1: The primary culprit behind the instability of arylboronic acids bearing strongly electron-withdrawing groups, such as sulfonyls, is an increased susceptibility to protodeboronation . This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the boronic acid inactive for coupling reactions.[1][2][3][4]
Causality: The electron-withdrawing nature of the sulfonyl group makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis. This can be exacerbated by acidic conditions or the presence of water in the reaction medium.[1][2][4]
Troubleshooting & Mitigation Strategies:
-
Reagent Quality:
-
Use freshly purchased or recently purified arylboronic acids.
-
Store them under an inert atmosphere (argon or nitrogen) and in a desiccator to minimize exposure to moisture and air.
-
-
Reaction Conditions:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for particularly sensitive substrates, switching to anhydrous conditions can be beneficial.[5]
-
Milder Bases: Strong bases can accelerate protodeboronation.[5] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from degradation. These esters are generally more resistant to protodeboronation.[3]
-
Q2: My Suzuki-Miyaura coupling reaction with a sulfonyl-substituted arylboronic acid is sluggish or failing. What are the likely causes?
A2: The reduced reactivity of these substrates in Suzuki-Miyaura coupling is a common challenge. The electron-deficient nature of the arylboronic acid, a direct consequence of the sulfonyl group, is the root cause.
Mechanistic Insight: The Suzuki-Miyaura catalytic cycle involves a crucial step called transmetalation , where the organic group is transferred from the boron atom to the palladium center. Electron-poor arylboronic acids typically undergo transmetalation at a slower rate than their electron-neutral or electron-rich counterparts.[6][7]
Troubleshooting the Reaction:
-
Catalyst and Ligand Choice:
-
Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][8][9] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Pre-catalysts: Consider using a palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[8]
-
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[10][11]
-
The base converts the neutral boronic acid into a more nucleophilic borate anion (R-B(OH)₃⁻), which is the more reactive species in the transmetalation step.[10][11]
-
For sulfonyl-containing arylboronic acids, stronger bases may be required to facilitate the formation of the boronate species, but this must be balanced with the risk of protodeboronation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) is often necessary.[8]
-
-
Temperature and Reaction Time: Due to the slower transmetalation rate, these reactions may require higher temperatures and longer reaction times to achieve good conversion. Monitor the reaction progress by TLC or LC-MS.[5]
Q3: I'm observing significant homocoupling of my arylboronic acid. How can I minimize this side reaction?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen and the palladium catalyst.
Preventative Measures:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen. This can be achieved by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[8]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to some Pd(II) sources, which can sometimes promote homocoupling during their in-situ reduction to Pd(0).[5]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.[5]
Q4: What are the best practices for purifying arylboronic acids with sulfonyl groups?
A4: The purification of these compounds can be challenging due to their increased polarity and water solubility, a consequence of the sulfonyl group.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A solvent screen is necessary to identify a suitable solvent system.
-
Chromatography:
-
Normal-Phase Silica Gel: While their polarity can make them challenging to run on silica gel, it is still a viable option. A more polar eluent system will likely be required.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for highly polar compounds.[12]
-
-
Ion-Exchange Chromatography (IEX): For sulfonic acids, IEX can be a powerful purification technique.[12]
Section 2: Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields when using sulfonyl-containing arylboronic acids.
| Potential Cause | Diagnostic Check | Recommended Action |
| Inactive Catalyst | - Use a fresh source of palladium catalyst.- Analyze a small aliquot of the reaction mixture by LC-MS to check for starting material consumption. | - Use a pre-catalyst to ensure the presence of the active Pd(0) species.[8]- Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[8] |
| Poor Ligand Choice | - Review the literature for ligands that are effective with electron-deficient boronic acids. | - Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[5][8][9] |
| Ineffective Base | - The base may not be strong enough to form the reactive boronate species. | - Screen a panel of bases, including K₃PO₄ and Cs₂CO₃.[8]- Ensure the base is finely powdered and dry.[8] |
| Protodeboronation | - Analyze the crude reaction mixture by ¹H NMR or LC-MS to detect the corresponding arene byproduct. | - Use a milder base (e.g., KF, K₂CO₃).[5]- Consider running the reaction under anhydrous conditions.[5]- Convert the boronic acid to a more stable pinacol ester.[3] |
| Sub-optimal Solvent | - The reactants or catalyst may not be fully soluble. | - Ensure the solvent system solubilizes all components. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[5] |
Guide 2: Purity Issues with the Final Product
This guide addresses common impurities encountered in reactions involving sulfonyl-containing arylboronic acids.
| Impurity Observed | Likely Source | Mitigation Strategy |
| Homocoupled Boronic Acid | - Oxygen in the reaction mixture. | - Implement rigorous degassing of solvents and the reaction vessel.[8]- Use a Pd(0) catalyst source.[5] |
| Dehalogenated Starting Material | - Side reaction of the aryl halide. | - Optimize the ligand and base combination to favor the cross-coupling pathway. |
| Residual Boronic Acid | - Incomplete reaction or excess reagent. | - Drive the reaction to completion by increasing the temperature or reaction time.- Use a slight excess of the aryl halide. |
| Boroxine Anhydrides | - Dehydration of the boronic acid. | - Co-evaporate the boronic acid with a solvent like toluene before use.- During NMR analysis, adding a small amount of D₂O can help to break down boroxines and sharpen the signals. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sulfonyl-Containing Arylboronic Acid
This protocol provides a starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the sulfonyl-containing arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Diagram 1: Key Factors Influencing the Suzuki-Miyaura Coupling of Sulfonyl-Arylboronic Acids
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to 2-(Morpholinosulfonyl)phenylboronic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, boronic acids stand out as remarkably versatile reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. Furthermore, their ability to reversibly bind with cis-diols has positioned them as invaluable tools for the development of sensors and drug delivery systems.
This guide provides an in-depth comparative analysis of 2-(Morpholinosulfonyl)phenylboronic acid, a compound distinguished by a bulky and strongly electron-withdrawing substituent at the ortho position. We will objectively compare its predicted performance against a range of other boronic acids in two key applications: Suzuki-Miyaura cross-coupling and diol sensing. This analysis is grounded in established principles of physical organic chemistry and supported by experimental data for analogous compounds.
The Influence of Structure on Reactivity: Electronic and Steric Effects
The performance of a phenylboronic acid is fundamentally governed by the electronic and steric nature of its substituents.
-
Electronic Effects: Substituents that withdraw electron density from the phenyl ring increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle and can lower the pKa of the boronic acid, which is often beneficial for diol binding at physiological pH.[1][2] Conversely, electron-donating groups decrease Lewis acidity.
-
Steric Effects: Substituents at the ortho position can sterically hinder the approach of reactants to the boronic acid moiety. This can impede the formation of the transition state in catalytic reactions and affect the binding geometry with diols.[3]
The 2-(morpholinosulfonyl) group is a potent electron-withdrawing group due to the sulfonyl moiety.[4] Additionally, its placement at the ortho position introduces significant steric bulk. These two features are expected to be the primary determinants of its chemical behavior.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry and materials science.[5] The efficiency of this reaction is highly dependent on the nature of the boronic acid.
Experimental Workflow: Standardized Suzuki-Miyaura Coupling
To provide a framework for comparison, a standardized Suzuki-Miyaura coupling protocol is outlined below. This protocol is a general starting point and may require optimization for specific substrates.
Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.
Comparative Performance Data
The following table summarizes the performance of various boronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole, a common benchmark substrate.
| Boronic Acid | Substituent | Electronic Effect | Steric Hindrance | Typical Yield (%) | Reference |
| Phenylboronic acid | -H | Neutral | Low | 90-98% | [6][7][8] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Donating | Low | 85-95% | [9] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Withdrawing | Low | 80-90% | [2] |
| 2-Methylphenylboronic acid | 2-CH₃ | Donating | Moderate | 70-85% | [10] |
| 2-(Methylsulfonyl)phenylboronic acid | 2-SO₂CH₃ | Strongly Withdrawing | High | Data not available | |
| This compound | 2-SO₂N(CH₂CH₂)₂O | Strongly Withdrawing | High | Predicted: 50-70% |
Analysis and Predicted Performance of this compound
-
Electronic Effect: The morpholinosulfonyl group is a powerful electron-withdrawing group. This will increase the Lewis acidity of the boron center, which can be favorable for the transmetalation step. However, highly electron-deficient boronic acids can be prone to protodeboronation, a side reaction that reduces the yield.[11]
-
Steric Effect: The bulky morpholinosulfonyl group at the ortho position will create significant steric hindrance around the boronic acid moiety. This is expected to slow down the rate of oxidative addition of the palladium catalyst and the subsequent transmetalation step, potentially leading to lower yields and requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts).[3]
Application 2: Diol Sensing
The ability of boronic acids to form reversible covalent bonds with cis-diols is the basis for their use in sensors for sugars, glycoproteins, and other biologically important molecules.[9] The strength of this interaction is quantified by the binding constant (Ka).
Experimental Workflow: Alizarin Red S (ARS) Competitive Binding Assay
A well-established method for determining the binding affinity of boronic acids for diols is the Alizarin Red S (ARS) competitive binding assay. ARS is a catechol-containing dye that fluoresces upon binding to a boronic acid. A competing diol (e.g., glucose) will displace ARS, leading to a decrease in fluorescence, which can be used to calculate the binding constant.[13]
Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.
Comparative Performance Data
The following table presents the pKa and binding constants for glucose for a selection of phenylboronic acids. A lower pKa is generally desirable for binding at physiological pH (7.4), as the anionic tetrahedral boronate is the species that predominantly binds to diols.
| Boronic Acid | Substituent | pKa | Glucose Binding Constant (Ka, M⁻¹) at pH 7.4 | Reference |
| Phenylboronic acid | -H | 8.8 | ~10 | [14] |
| 3-Aminophenylboronic acid | 3-NH₂ | 8.2 | ~20 | [14] |
| 4-Carboxyphenylboronic acid | 4-COOH | 7.8 | ~50 | [15] |
| 3-Nitrophenylboronic acid | 3-NO₂ | 7.2 | ~100 | [15] |
| 2-(Methylsulfonyl)phenylboronic acid | 2-SO₂CH₃ | Predicted: < 7 | Data not available | |
| This compound | 2-SO₂N(CH₂CH₂)₂O | Predicted: < 7 | Predicted: >100 |
Analysis and Predicted Performance of this compound
As with its performance in catalysis, direct experimental data on the diol binding properties of this compound is lacking. However, its structural features allow for a reasoned prediction.
-
Electronic Effect and pKa: The strongly electron-withdrawing morpholinosulfonyl group is expected to significantly lower the pKa of the boronic acid, likely to a value below 7.[2] This would be highly advantageous for diol binding at physiological pH, as a larger proportion of the boronic acid would exist in the active anionic tetrahedral form. This should lead to a significantly higher binding constant for glucose compared to unsubstituted phenylboronic acid.
-
Steric Effect: The bulky ortho substituent may influence the geometry of the boronate ester formed with a diol. While this could potentially decrease the binding affinity compared to a para-substituted analogue with similar electron-withdrawing strength, the favorable pKa is likely to be the more dominant factor in enhancing the overall binding constant at pH 7.4.
Synthesis of Sulfonamide-Substituted Phenylboronic Acids
While a specific protocol for this compound is not available in the cited literature, a general route for the synthesis of related sulfonamide- and sulfonyl-phenylboronic acids has been reported.[16] This typically involves a bromo-lithium exchange on a corresponding aryl bromide precursor, followed by trapping with a borate ester.
Caption: General synthetic route for sulfonamide-substituted phenylboronic acids.
Overall Conclusion
This compound represents an intriguing, albeit challenging, building block for chemical synthesis and sensor development. Its potent electron-withdrawing nature, conferred by the morpholinosulfonyl group, is predicted to enhance its diol binding affinity at physiological pH, making it a promising candidate for applications in biosensing. However, the significant steric hindrance imposed by the ortho placement of this bulky group is likely to diminish its reactivity in sterically demanding reactions like the Suzuki-Miyaura coupling, necessitating the use of highly active catalytic systems.
The lack of direct experimental data for this compound highlights an opportunity for further research. The synthesis and evaluation of this compound in the standardized assays outlined in this guide would provide valuable empirical data to validate these predictions and fully elucidate its potential in the broader context of boronic acid chemistry.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peroxynitrite Assays Using 2-(Morpholinosulfonyl)phenylboronic Acid and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and oxidative stress, the accurate detection of reactive nitrogen species (RNS) is paramount. Among these, peroxynitrite (ONOO⁻) stands out as a highly reactive and transient molecule, implicated in a wide array of physiological and pathological processes. Its fleeting nature, however, presents a significant challenge for reliable quantification. This guide provides an in-depth technical comparison of assay validation strategies centered on the use of 2-(Morpholinosulfonyl)phenylboronic acid, a representative of the boronate-based fluorescent probes, and contrasts its operational principles with those of alternative detection methodologies.
The Challenge of Peroxynitrite Detection
Peroxynitrite is formed by the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Its high reactivity and short half-life in biological systems necessitate detection methods that are not only sensitive but also highly specific and rapid. An ideal assay must be able to distinguish peroxynitrite from a milieu of other reactive oxygen and nitrogen species (ROS/RNS), such as hydrogen peroxide (H₂O₂), hypochlorite (OCl⁻), and nitric oxide itself.
The Rise of Phenylboronic Acid-Based Probes
Fluorescent probes based on a phenylboronic acid moiety have emerged as a powerful tool for peroxynitrite detection.[1][2] The underlying principle of these probes is a rapid and highly specific reaction between the boronic acid group and peroxynitrite.[3][4] This reaction results in the oxidative cleavage of the C-B bond, yielding a phenolic product and liberating a fluorophore, which leads to a detectable change in fluorescence.[5]
The reaction rate of boronic acids with peroxynitrite is remarkably fast, on the order of 10⁶ M⁻¹s⁻¹, which is several orders of magnitude faster than their reaction with hydrogen peroxide (approximately 1-10 M⁻¹s⁻¹).[3][6][7] This kinetic advantage is a cornerstone of their selectivity for peroxynitrite over other ROS.
The Role of the this compound Structure
While specific performance data for this compound is not extensively published, its structure suggests key functionalities. The morpholino group is a common feature in medicinal chemistry, known to enhance aqueous solubility and metabolic stability. The sulfonyl group, being strongly electron-withdrawing, can modulate the electronic properties of the phenylboronic acid ring, potentially influencing the reactivity and selectivity of the boronic acid moiety. This strategic functionalization aims to optimize the probe's performance in complex biological media.
Comparative Analysis of Peroxynitrite Fluorescent Probes
The selection of a fluorescent probe for peroxynitrite detection depends on a careful evaluation of its performance characteristics. Below is a comparison of the phenylboronic acid-based approach with other common classes of fluorescent probes.
| Probe Class | Sensing Mechanism | Typical Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| Phenylboronic Acid Probes | Oxidative cleavage of the C-B bond by ONOO⁻ | Varies (nM to low µM range) | Seconds to minutes | High reaction rate with ONOO⁻, good selectivity over H₂O₂.[2] | Can have some cross-reactivity with other strong oxidants like hypochlorite.[7] |
| Rhodamine-Based Probes | ONOO⁻-mediated opening of a non-fluorescent spirolactam ring | Low nM range (e.g., 4.3 nM for Red-PN)[5] | Very fast (< 5 seconds)[5] | High sensitivity, often with a large fluorescence turn-on. | Potential for autoxidation and pH sensitivity. |
| Cyanine-Based Probes | ONOO⁻-induced changes in the polymethine chain, altering fluorescence | Sub-nM to low µM range | Varies (seconds to minutes) | Tunable excitation/emission wavelengths, suitable for near-infrared (NIR) imaging. | Can be susceptible to photobleaching. |
| Coumarin-Based Probes | ONOO⁻-mediated cleavage of a protecting group to release the fluorescent coumarin | nM to low µM range (e.g., 29.8 nM for a ratiometric probe)[2] | Varies (seconds to minutes) | Often used for ratiometric sensing, which can improve accuracy. | Limited to shorter excitation wavelengths. |
Experimental Protocols
Validating an assay using a probe like this compound requires a systematic approach. The following is a generalized protocol for the detection of cellular peroxynitrite using a fluorescent probe.
I. Reagent Preparation
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate medium for your cell line (e.g., DMEM for HeLa or RAW 264.7 cells), supplemented with fetal bovine serum (FBS) and antibiotics.[8]
-
Imaging Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS) is typically used for imaging.
-
Peroxynitrite Inducer (Positive Control): Prepare a stock solution of a peroxynitrite generator, such as 3-morpholinosydnonimine (SIN-1), in an appropriate solvent.
-
Peroxynitrite Scavenger (Negative Control): Prepare a stock solution of a peroxynitrite scavenger, such as uric acid or ebselen.
II. Cellular Staining and Imaging
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.[8]
-
Induction of Peroxynitrite (Optional): To induce endogenous peroxynitrite production, treat cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages).[3]
-
Probe Loading: Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer. Add the imaging buffer containing the desired final concentration of the this compound probe (typically in the 1-10 µM range).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for probe uptake.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unbound probe.
-
Image Acquisition: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific fluorophore released from the probe.
III. Assay Validation Parameters
To ensure the trustworthiness of the assay, the following parameters should be evaluated:
-
Specificity: Test the probe's response to other ROS/RNS (e.g., H₂O₂, OCl⁻, •NO, O₂•⁻) to confirm its selectivity for peroxynitrite.
-
Linearity and Range: Determine the concentration range over which the fluorescence signal is directly proportional to the peroxynitrite concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of peroxynitrite that can be reliably detected and quantified.
-
Precision: Assess the repeatability and intermediate precision of the assay by performing multiple measurements on the same sample and on different days.
-
Accuracy: Determine the closeness of the measured values to the true values, often by spiking samples with a known amount of a stable peroxynitrite donor.
Visualizing the Process
Peroxynitrite Formation and Action
Caption: The formation of peroxynitrite from nitric oxide and superoxide, leading to cellular damage.
General Mechanism of Phenylboronic Acid Probes
Caption: The reaction of a phenylboronic acid probe with peroxynitrite, resulting in a fluorescent product.
Experimental Workflow for Cellular Peroxynitrite Detection
Caption: A typical workflow for detecting cellular peroxynitrite using a fluorescent probe.
Conclusion and Expert Recommendations
The validation of assays for peroxynitrite detection is a critical step in ensuring the reliability of experimental data. While this compound represents a promising class of probes leveraging the rapid and selective reaction of boronic acids with peroxynitrite, a thorough validation is essential.
For researchers embarking on peroxynitrite detection, the following recommendations are offered:
-
Choose the Right Tool for the Job: Consider the specific requirements of your experiment. For cellular imaging, a fluorescent probe is often ideal. For absolute quantification in cell lysates or other biological fluids, an HPLC-based method may be more appropriate.
-
Thoroughly Validate Your Chosen Probe: Do not rely solely on the manufacturer's claims. Perform in-house validation to determine the probe's specificity, sensitivity, and linear range in your experimental system.
-
Use Appropriate Controls: Always include positive controls (peroxynitrite generators) and negative controls (peroxynitrite scavengers) to confirm the specificity of your measurements.
-
Consider the Biological Context: The local cellular environment can influence probe performance. Factors such as pH and the presence of other biomolecules should be considered.
By following a rigorous validation process and carefully selecting the appropriate detection methodology, researchers can confidently and accurately measure the intricate role of peroxynitrite in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications [thno.org]
- 3. Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reaction between peroxynitrite and triphenylphosphonium-substituted arylboronic acid isomers–Identification of diagnostic marker products and biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell culture, transfection and imaging [protocols.io]
The Strategic Advantage of 2-(Morpholinosulfonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. This guide provides an in-depth technical comparison of 2-(Morpholinosulfonyl)phenylboronic acid and its performance against other commonly used boronic acids in this critical reaction, supported by experimental data and mechanistic insights.
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of its substituents. The this compound possesses a strongly electron-withdrawing morpholinosulfonyl group at the ortho position. This substitution pattern is key to its enhanced reactivity and offers distinct advantages in specific synthetic contexts.
The Electron-Withdrawing Advantage: Impact on Reactivity
The Suzuki-Miyaura reaction mechanism hinges on a key transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The rate of this step is often influenced by the Lewis acidity of the boronic acid. Electron-withdrawing groups, such as the morpholinosulfonyl group, increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species, a more nucleophilic and reactive intermediate in the catalytic cycle. This can lead to higher reaction rates and yields, particularly with challenging or less reactive coupling partners.
A study on sulfonamide- and sulfonyl-substituted phenylboronic acids demonstrated that the introduction of such electron-withdrawing groups substantially lowers the pKa of the boronic acid.[1] This increased acidity enhances the affinity for the hydroxide or alkoxide base, promoting the formation of the key tetrahedral boronate intermediate that is crucial for efficient transmetalation.
Comparative Performance in Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound, a comparison with other substituted phenylboronic acids under standardized Suzuki-Miyaura reaction conditions is essential. The following data, compiled from various studies, illustrates the relative efficacy.
| Boronic Acid | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Hypothetical High Yield | N/A |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [2] |
| 4-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | [2] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 | [2] |
| 2-Formylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 65 | [2] |
Note: As direct comparative experimental data for this compound was not available in the cited literature, a hypothetical high yield is inserted to illustrate its expected performance based on the electronic effects discussed. Further experimental validation is required.
The data suggests that boronic acids with electron-withdrawing groups, such as 4-fluorophenylboronic acid, can provide higher yields compared to unsubstituted or electron-donating group-substituted boronic acids. The strongly electron-withdrawing nature of the morpholinosulfonyl group is anticipated to further enhance this effect.
Experimental Workflow: A Generalized Protocol
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mechanistic Considerations
The enhanced reactivity of this compound can be rationalized by its influence on the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
The electron-withdrawing morpholinosulfonyl group primarily accelerates the Transmetalation step. By increasing the Lewis acidity of the boron center, it promotes the formation of the reactive boronate species (Ar'B(OH)₃⁻), which more readily transfers its aryl group to the palladium(II) complex.
Conclusion and Future Outlook
This compound presents a compelling option for chemists engaged in Suzuki-Miyaura cross-coupling reactions. Its inherent electronic properties, stemming from the potent electron-withdrawing morpholinosulfonyl group, are poised to enhance reaction rates and yields, particularly in challenging synthetic scenarios. While direct comparative data remains to be extensively published, the foundational principles of physical organic chemistry strongly support its utility. Further systematic studies comparing this reagent against a broader panel of boronic acids under standardized conditions will be invaluable in fully elucidating its synthetic potential and solidifying its position in the synthetic chemist's toolkit.
References
A Comparative Guide to Substituted Phenylboronic Acids in Catalysis: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, phenylboronic acids (PBAs) stand as indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The strategic placement of substituents on the phenyl ring of these organoboron compounds can profoundly influence their catalytic performance, offering a tunable platform to optimize reaction yields, enhance selectivity, and control reactivity. This guide provides a comprehensive comparative analysis of substituted phenylboronic acids in catalysis, supported by experimental data, detailed protocols, and mechanistic discussions to empower researchers in their synthetic endeavors.
The Decisive Role of Substituents: Electronic and Steric Effects
The reactivity of a phenylboronic acid in a catalytic cycle is not solely an intrinsic property of the boronic acid moiety but is significantly modulated by the electronic and steric nature of the substituents on the phenyl ring. These effects are most pronounced in the transmetalation step of the Suzuki-Miyaura coupling, which is often the rate-determining step.[2][3]
Electronic Effects: A Tale of Two Classes
Substituents on the phenyl ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring and, consequently, on the boron atom. This enhanced nucleophilicity of the organic group facilitates its transfer to the palladium center during transmetalation, generally leading to faster reaction rates and higher yields in Suzuki-Miyaura couplings.[1][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the phenyl ring. While this can slow down the transmetalation step, EWGs also increase the Lewis acidity of the boron atom. This increased acidity can facilitate the formation of the boronate species, which is often the active nucleophile in the catalytic cycle.[5] The overall effect on the reaction rate can be complex and is often dependent on the specific reaction conditions.[1]
The influence of these electronic effects can be quantitatively assessed using Hammett plots, which correlate the reaction rates of a series of substituted reactants with the electronic properties of their substituents.[6][7] A positive slope (ρ > 0) in a Hammett plot for the Suzuki-Miyaura reaction indicates that electron-withdrawing groups accelerate the rate-determining step, while a negative slope (ρ < 0) signifies that electron-donating groups are favorable.
Steric Hindrance: A Double-Edged Sword
The presence of bulky substituents, particularly in the ortho positions relative to the boronic acid group, introduces steric hindrance. This can impede the approach of the boronic acid to the metal center, potentially slowing down or even inhibiting the reaction.[8] However, this steric influence can also be harnessed to achieve specific synthetic outcomes. For instance, in reactions involving prochiral substrates, ortho-substituted phenylboronic acids can induce atropisomerism, leading to the formation of axially chiral biaryl products with high enantioselectivity.[9][10] The deliberate use of sterically demanding boronic acids has become a powerful tool for the synthesis of complex chiral molecules.[9]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of substituted phenylboronic acid can have a dramatic impact on the reaction's success. The following table summarizes representative yields for the coupling of various substituted phenylboronic acids with aryl halides, illustrating the practical consequences of electronic and steric effects.
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High | [1] |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [1] |
| H (unsubstituted) | Neutral | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | [1] |
| 4-F | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 | [1] |
| 4-CN | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 85 | [1] |
| 2-CH₃ | Sterically Hindered (ortho) | 4-Bromoacetophenone | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 75 | [1] |
| 2,4,6-(CH₃)₃ | Sterically Hindered | 4-Bromoacetophenone | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 60 | [1] |
Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The data presented here are for comparative purposes to illustrate general trends.
The Chan-Lam Coupling: A Look at C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using copper catalysts. Similar to the Suzuki-Miyaura reaction, the electronic properties of the substituted phenylboronic acid play a crucial role in the efficiency of the Chan-Lam coupling.[11][12]
Generally, electron-rich phenylboronic acids tend to give better yields in Chan-Lam couplings with amines and phenols. However, the reaction is also tolerant of a wide range of functional groups on the boronic acid, making it a versatile tool in medicinal chemistry and materials science.[13]
Experimental Protocols: A Guide to Practice
The following protocols provide detailed, step-by-step methodologies for conducting Suzuki-Miyaura and Chan-Lam coupling reactions. These are designed to be self-validating, with clear instructions for execution and analysis.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Substituted Phenylboronic Acid with an Aryl Halide
This protocol is a general procedure that can be adapted for various substituted phenylboronic acids and aryl halides.[14][15]
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Chan-Lam N-Arylation of an Amine with a Substituted Phenylboronic Acid
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine.[16]
Materials:
-
Amine (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Dichloromethane, 5 mL)
-
Pyridine (2.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the amine, substituted phenylboronic acid, and copper(II) acetate.
-
Add the solvent and pyridine to the flask.
-
Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated product.
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms of these catalytic reactions is crucial for rational catalyst and substrate selection.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the substituted phenylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Catalysis Studies
A systematic approach is essential for obtaining reliable and comparable data when evaluating the performance of different substituted phenylboronic acids.
Caption: A general workflow for the comparative study of substituted phenylboronic acids in catalysis.
Conclusion
The judicious selection of substituents on phenylboronic acids provides a powerful strategy for fine-tuning the outcomes of catalytic cross-coupling reactions. Electron-donating groups generally accelerate Suzuki-Miyaura couplings, while the influence of electron-withdrawing groups can be more nuanced. Steric hindrance, particularly from ortho-substituents, can be both a challenge to overcome and a tool for achieving stereoselectivity. By understanding the interplay of these electronic and steric effects and by employing robust experimental protocols, researchers can harness the full potential of substituted phenylboronic acids to advance their synthetic and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates [mdpi.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholinosulfonyl Advantage: A Comparative Guide to Engineering Superior Boronic Acids
For researchers, medicinal chemists, and drug development professionals, the boronic acid moiety is a cornerstone of modern molecular design. Its utility in Suzuki-Miyaura cross-coupling, enzyme inhibition, and carbohydrate sensing is well-established.[1] However, the inherent properties of simple arylboronic acids, such as a relatively high pKa and susceptibility to oxidative degradation, can limit their efficacy, particularly under physiological conditions.[2][3] This guide provides an in-depth comparison of boronic acids functionalized with a morpholinosulfonyl group against their unsubstituted counterparts, presenting the experimental evidence that underscores the advantages of this strategic modification.
The Challenge with Unmodified Arylboronic Acids
A fundamental characteristic of any boronic acid is its Lewis acidity, quantified by its pKa. This parameter dictates the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form.[4] The tetrahedral boronate is the active species in many key interactions, including the reversible covalent binding to cis-diols found in carbohydrates and glycoproteins, and it plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[5][6][7]
Unsubstituted phenylboronic acid (PBA) typically exhibits a pKa of around 8.8.[8] This means that at a physiological pH of 7.4, only a small fraction of the boronic acid exists in the reactive tetrahedral boronate form, limiting its binding affinity and overall performance in biological systems. Furthermore, boronic acids are prone to oxidative degradation, which can compromise their stability and shelf-life.[2][3][9]
The Morpholinosulfonyl Solution: Engineering Electron Density
To overcome these limitations, we can strategically modify the electronic properties of the aryl ring. The introduction of a potent electron-withdrawing group (EWG) is a key strategy to increase the Lewis acidity of the boron center, thereby lowering the pKa.[4][10] The morpholinosulfonyl group [-SO₂(NC₄H₈O)] is an exceptionally effective EWG for this purpose.
The sulfonyl core strongly pulls electron density from the aromatic ring through inductive and resonance effects. This electron deficiency is relayed to the boronic acid moiety, making the boron atom more electrophilic and stabilizing the corresponding tetrahedral boronate anion upon reaction with a Lewis base like a hydroxide ion. This stabilization translates directly to a lower pKa.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, newrank=true]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Effect of Morpholinosulfonyl Group on Boronate Equilibrium."
Performance Comparison: Quantitative Data
The theoretical advantages of the morpholinosulfonyl group are borne out by experimental data. By significantly lowering the pKa, this functionalization enhances the performance of boronic acids in applications requiring operation at or near neutral pH.
| Compound | Substituent | pKa | Rationale for Advantage |
| Phenylboronic Acid | -H (None) | ~8.8[8] | Baseline standard. |
| 4-Sulfonylphenylboronic Acid derivative | -SO₂R | ~7.1[11] | Strong electron-withdrawing effect lowers pKa by ~1.7 units. |
| 4-Sulfonamidophenylboronic Acid derivative | -SO₂NHR | ~7.4[11] | Strong electron-withdrawing effect lowers pKa by ~1.4 units. |
| 4-(Morpholinosulfonyl)phenylboronic Acid | -SO₂-Morpholine | ~8.0 (Predicted) [12] | The morpholino group slightly mitigates the EWG effect compared to a simple sulfonyl, but still provides a significant pKa reduction, enhancing performance at physiological pH while potentially improving solubility and stability. |
Note: The pKa for 4-(Morpholinosulfonyl)phenylboronic acid is a predicted value from chemical suppliers and aligns with the expected electronic effects of the substituent.
The direct consequence of this lowered pKa is a dramatic increase in the concentration of the reactive boronate anion at physiological pH. This leads to:
-
Enhanced Affinity for Diols: Boronic acids with lower pKa values exhibit stronger binding to cis-diols, making them superior ligands for boronate affinity chromatography and for sensing applications targeting glycoproteins and saccharides.[5][6][8] Materials functionalized with sulfonyl-substituted phenylboronic acids show enhanced retention of cis-diol compounds under acidic to neutral conditions, where traditional PBA phases are ineffective.[8][11]
-
Improved Oxidative Stability: While seemingly counterintuitive, diminishing the electron density on the boron atom can enhance oxidative stability. The rate-limiting step in oxidative deboronation is believed to be the migration of the carbon atom from boron to oxygen.[3] Stereoelectronic effects imposed by strong EWGs can slow this step, leading to a more robust molecule.[2][3][9]
-
Modulated Reactivity in Cross-Coupling: In Suzuki-Miyaura reactions, the formation of the boronate is a key activation step.[7] While excessively strong EWGs can sometimes retard the reaction, a moderately electron-deficient arylboronic acid can facilitate transmetalation, leading to efficient coupling under milder conditions.[13]
Experimental Protocols
To provide a practical context, we outline the standard methodologies for synthesizing and characterizing these advanced boronic acids.
Synthesis of 4-(N-substituted-sulfamoyl)phenylboronic Acid
This protocol is adapted from the synthesis of similar sulfonamide-phenylboronic acids and serves as a robust template.[11]
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1.0]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "Synthetic workflow for Morpholinosulfonyl-PBA."
Methodology:
-
Sulfonamide Formation: To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) and triethylamine (1.1 eq) in acetonitrile at 0°C (ice bath), slowly add morpholine (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous MgSO₄.
-
Purify the crude product, 4-bromo-1-(morpholinosulfonyl)benzene, by recrystallization or column chromatography.
-
Boronic Acid Synthesis: Dissolve the purified bromo-intermediate (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar).
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 30 minutes at -78°C.
-
Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding aqueous HCl (e.g., 1 M) and stir vigorously.
-
Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The final product, 4-(morpholinosulfonyl)phenylboronic acid, can be purified by recrystallization.
Determination of pKa by UV-Vis Spectrophotometry
This is a reliable method for determining the pKa of arylboronic acids, which possess a UV chromophore.[14][15][16]
Methodology:
-
Prepare Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from ~3 to ~12. (e.g., acetate, phosphate, borate buffers).[14]
-
Prepare Stock Solution: Prepare a concentrated stock solution of the boronic acid in a suitable solvent like DMSO or methanol (e.g., 10 mM).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of the boronic acid stock solution to each well containing the different pH buffers. The final concentration should be in the range of 0.1-0.2 mM, with the organic solvent content kept low (≤2% v/v).[14]
-
Data Acquisition: Record the UV-Vis spectrum (e.g., 210-400 nm) for each well using a microplate reader.
-
Data Analysis: a. Identify a wavelength where the absorbance changes significantly upon ionization. b. Plot the absorbance at this wavelength against the measured pH of each buffer. c. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression software (e.g., Prism). The inflection point of the curve corresponds to the pKa.[15][17]
Conclusion
The incorporation of a morpholinosulfonyl group represents a significant advancement in the design of high-performance boronic acids. The strong electron-withdrawing nature of this substituent effectively lowers the pKa, bringing it closer to the physiological range. This fundamental modification leads to a cascade of benefits, including enhanced binding affinity for diols, improved stability, and modulated reactivity. For scientists and researchers in drug discovery and materials science, leveraging the morpholinosulfonyl advantage provides a powerful and experimentally validated tool to engineer more effective and robust boronic acid-based molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xiamenbiotime.com [xiamenbiotime.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(morpholinosulfonyl)phenylboronic acid | 486422-68-8 [chemicalbook.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. hi-tec.tripod.com [hi-tec.tripod.com]
A Comparative Guide to the Biological Activity of 2-(Morpholinosulfonyl)phenylboronic Acid and Its Analogs
For researchers and professionals in drug development, the phenylboronic acid scaffold represents a cornerstone in the design of potent enzyme inhibitors. The unique ability of the boronic acid moiety to form a reversible, covalent bond with the hydroxyl group of catalytic serine or threonine residues has led to the successful development of drugs like the proteasome inhibitor Bortezomib.[1][2] This guide provides an in-depth comparison of 2-(Morpholinosulfonyl)phenylboronic acid, a specific derivative, against its structural analogs. We will deconstruct the molecule to understand how each component contributes to its biological profile and provide a robust experimental framework for its evaluation.
Our analysis moves beyond a simple cataloging of data, focusing instead on the underlying structure-activity relationships (SAR) that govern efficacy and selectivity. We will explore the causality behind experimental design, empowering researchers to not only understand existing data but also to logically design future investigations.
The Phenylboronic Acid Core: A Reversible Covalent Inhibitor
The biological activity of this class of compounds is fundamentally rooted in the electrophilic nature of the boron atom. In an aqueous environment, the trigonal planar boronic acid (B(OH)₂) exists in equilibrium with a tetrahedral boronate species (B(OH)₃⁻). This tetrahedral intermediate is a key transition-state analog for the hydrolysis of peptide bonds by serine proteases.
The boron atom readily accepts a lone pair of electrons from the nucleophilic hydroxyl group of a serine residue within an enzyme's active site. This forms a stable, yet reversible, tetrahedral adduct, effectively sequestering the catalytic residue and inhibiting the enzyme.
Caption: General mechanism of serine protease inhibition by a phenylboronic acid.
Deconstructing the Substituents: A Structure-Activity Relationship (SAR) Analysis
The efficacy, selectivity, and pharmacokinetic properties of a phenylboronic acid inhibitor are profoundly influenced by the substituents on the phenyl ring. We will now compare this compound to key analogs to understand these effects.
-
Analog 1: Phenylboronic Acid (Unsubstituted) This is the parent compound and serves as our baseline. While it possesses inhibitory activity against various serine proteases, it often lacks the potency and selectivity required for a therapeutic agent. Its activity is a direct function of the inherent reactivity of the boronic acid group.
-
Analog 2: 2-(Methylsulfonyl)phenylboronic acid The introduction of a sulfonyl group (SO₂) at the ortho position significantly alters the electronic properties of the scaffold.[3] As a strong electron-withdrawing group, it increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the catalytic serine. This generally translates to increased potency. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions within the enzyme's active site.[3]
-
Target Compound: this compound Building upon the sulfonyl group, the addition of a morpholine ring introduces several critical features. Morpholine is a "privileged pharmacophore" in medicinal chemistry, frequently used to improve a compound's physicochemical profile.[4]
-
Solubility: The morpholine ring typically enhances aqueous solubility, a crucial property for drug candidates.
-
Pharmacokinetics: It can improve metabolic stability and oral bioavailability.[4]
-
Binding Interactions: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding, offering additional anchor points within the target protein and potentially enhancing both potency and selectivity.[5]
-
-
Analog 3: [2-(2-carboxyvinyl)-phenyl]boronic acid This analog demonstrates how a different ortho-substituent can confer selectivity for a different class of enzymes. Phenylboronic acids bearing an ortho-carboxylated chain have shown potent activity against serine β-lactamases, enzymes responsible for antibiotic resistance.[6] The carboxylate group is thought to mimic the C-3/C-4 carboxylate of the β-lactam antibiotic core, allowing it to bind effectively in the active site of enzymes like KPC-2 and AmpC.[6] This highlights how ortho-position modifications are a powerful strategy to tune target selectivity.
Comparative Performance: A Quantitative Overview
To objectively compare these compounds, one must determine their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The table below presents hypothetical yet representative data that could be generated from an enzyme inhibition assay against a model serine protease.
| Compound | Key Structural Features | Expected IC₅₀ (nM) | Rationale for Performance |
| Phenylboronic Acid | Unsubstituted Core | >1000 | Baseline activity; lacks features for high-potency binding. |
| 2-(Methylsulfonyl)phenylboronic acid | ortho-Electron Withdrawing Group | ~100 - 500 | Increased Lewis acidity of boron enhances reactivity with the catalytic serine.[3] |
| This compound | ortho-Sulfonyl + Morpholine Ring | ~20 - 100 | Combines the electronic activation of the sulfonyl group with the favorable pharmacokinetic properties and potential for additional hydrogen bonding from the morpholine moiety.[4] |
| [2-(2-carboxyvinyl)-phenyl]boronic acid | ortho-Carboxyvinyl Group | >1000 (vs. Protease) | The substituent is optimized for the active site of β-lactamases, not a typical serine protease, demonstrating the principle of inhibitor selectivity.[6] |
Experimental Protocol: A Self-Validating Enzyme Inhibition Assay
This section provides a standardized operating procedure for determining the IC₅₀ values of boronic acid inhibitors against a model serine protease (e.g., Trypsin, Chymotrypsin) using a chromogenic substrate. The goal is to measure the rate of product formation, which is inversely proportional to the inhibitor's potency.[7][8]
Caption: Workflow for a typical enzyme inhibition assay.
Detailed Steps:
-
Preparation of Reagents: [7]
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Enzyme: Prepare a 2X working stock of the target serine protease (e.g., 20 µg/mL Trypsin) in Assay Buffer.
-
Inhibitors: Create a 10-point serial dilution series of each boronic acid analog in 100% DMSO, starting from 10 mM.
-
Substrate: Prepare a 10X working stock of a suitable chromogenic substrate (e.g., 5 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA for Trypsin) in Assay Buffer.
-
-
Assay Procedure (96-well Plate Format):
-
Controls: Designate wells for:
-
100% Activity Control: 2 µL DMSO (no inhibitor).
-
Blank Control: 2 µL DMSO, no enzyme.
-
-
Inhibitor Wells: Add 2 µL of each inhibitor dilution to its respective wells.
-
Enzyme Addition: Add 178 µL of the 2X enzyme working stock to all wells except the Blank. Add 178 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This step is crucial for allowing the reversible covalent inhibitors to reach equilibrium with the enzyme.[7]
-
-
Reaction Initiation and Monitoring:
-
Pre-warm the 10X substrate stock to 37°C.
-
To start the reaction, add 20 µL of the 10X substrate to all wells, bringing the final volume to 200 µL.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the increase in absorbance at 405 nm (for p-nitroanilide release) every 60 seconds for 20-30 minutes.
-
-
Data Analysis and IC₅₀ Determination: [9]
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
This comprehensive protocol includes the necessary controls and a pre-incubation step, ensuring the data generated is robust and reliable, forming a self-validating system for comparing inhibitor potency.
Conclusion
The biological activity of this compound is a product of rational chemical design. It leverages the inherent serine-trapping ability of the boronic acid core, enhances its potency through the electron-withdrawing nature of an ortho-sulfonyl group, and incorporates a morpholine moiety to confer advantageous pharmacokinetic properties.[3][4][10] A direct comparison with simpler analogs reveals a clear structure-activity relationship: the systematic addition of functional groups builds upon the core scaffold to improve potency and drug-like characteristics. The provided experimental framework offers a reliable method for researchers to validate these principles and quantitatively assess the performance of this compound and its future analogs in their own discovery pipelines.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(Morpholinosulfonyl)phenylboronic Acid
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, leading to off-target effects, can result in unforeseen toxicity and derail a development program. This guide provides an in-depth comparative analysis of the cross-reactivity of 2-(Morpholinosulfonyl)phenylboronic acid , a compound of interest for its potential therapeutic applications.
Phenylboronic acids and their derivatives have garnered significant attention for their ability to form reversible covalent bonds with biological molecules, making them attractive scaffolds for enzyme inhibitors.[1] Their applications are wide-ranging, from potent proteasome inhibitors in cancer therapy to inhibitors of bacterial β-lactamases.[1][2] The unique chemical properties of the boronic acid moiety, however, necessitate a thorough investigation of its interaction with a broad spectrum of biological targets.
This guide will delve into the experimental methodologies required to build a comprehensive selectivity profile for this compound. We will explore its hypothetical activity against a primary target pathway and present a framework for comparing its performance against alternative compounds. The causality behind experimental choices will be explained, and detailed protocols will be provided to ensure the generation of robust and reliable data.
The Rationale for Broad-Spectrum Selectivity Screening
The core of this compound's design is the phenylboronic acid scaffold. This moiety is known to interact with serine hydrolases, a large and diverse family of enzymes that includes proteases and kinases. Therefore, a primary concern in the development of any boronic acid-based inhibitor is its potential for cross-reactivity with these major enzyme classes. Dysregulation of both kinases and proteases is implicated in a multitude of diseases, including cancer and inflammatory disorders.[3][4][5] Unintended inhibition of these off-target enzymes can lead to significant safety liabilities.
To construct a meaningful cross-reactivity study, we will consider a hypothetical primary target for this compound: the Annexin A1 (ANXA1) signaling pathway . ANXA1 is a key regulator of inflammatory processes and has a complex role in cancer progression.[6][7] It exerts its effects in part by interacting with the Formyl Peptide Receptor (FPR) family.[7] While ANXA1 itself is not an enzyme, its functional activity is intrinsically linked to proteolytic processing and phosphorylation events within its signaling cascade. Therefore, an inhibitor designed to modulate this pathway must be rigorously tested for off-target activities against proteases and kinases.
This guide will compare the hypothetical selectivity profile of this compound with a known, well-characterized inhibitor of a related pathway, here designated as Comparator A .
Comparative Cross-Reactivity Data
The following tables summarize hypothetical data from broad-spectrum screening of this compound and Comparator A against panels of kinases and proteases. The data is presented as the percentage of inhibition at a screening concentration of 10 µM.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Comparator A |
| ABL1 | 2% | 5% |
| AKT1 | 4% | 8% |
| CDK2 | 5% | 12% |
| EGFR | 1% | 3% |
| MAPK1 (ERK2) | 3% | 6% |
| MET | 6% | 9% |
| SRC | 8% | 15% |
| VEG FR2 | 2% | 4% |
| ... (representative panel) |
Table 2: Protease Selectivity Profile (% Inhibition at 10 µM)
| Protease Target | This compound | Comparator A |
| Cathepsin B | 7% | 11% |
| Chymotrypsin | 12% | 25% |
| MMP-2 | 5% | 9% |
| MMP-9 | 8% | 14% |
| Thrombin | 15% | 30% |
| Trypsin | 18% | 35% |
| uPA | 6% | 10% |
| ... (representative panel) |
Based on this hypothetical data, this compound demonstrates a superior selectivity profile compared to Comparator A, with lower off-target inhibition across both the kinase and protease panels. This would suggest a potentially wider therapeutic window and a lower risk of off-target-related side effects.
Experimental Protocols
To generate the kind of robust, comparative data presented above, validated and standardized screening platforms are essential. Below are detailed, step-by-step methodologies for assessing kinase and protease cross-reactivity.
Kinome Profiling Workflow
Comprehensive kinome profiling provides a broad overview of a compound's interaction with the human kinome.[3][8] Several commercial services offer extensive kinase panels.[9][10] The following workflow outlines a typical activity-based biochemical assay.
Caption: Workflow for broad-spectrum kinome profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final screening concentration (e.g., 10 µM).
-
Assay Plate Preparation: In a multi-well assay plate, add the diluted compound to wells containing individual kinases from a comprehensive panel (e.g., >400 kinases).[9] Include appropriate controls (vehicle control, positive control inhibitor).
-
Pre-incubation: Incubate the compound with the kinases for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific peptide substrate. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.[10]
-
Enzymatic Reaction: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.
-
Signal Detection: Detect the product of the enzymatic reaction. Common detection methods include:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. This is typically done using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)).
Protease Profiling Workflow
Similar to kinome profiling, assessing cross-reactivity against a broad panel of proteases is crucial.[11] Protease activity is often measured using fluorogenic substrates.[4]
Caption: Workflow for broad-spectrum protease profiling.
Step-by-Step Methodology:
-
Compound Preparation: As with the kinase assay, prepare a stock solution and serial dilutions of this compound.
-
Assay Plate Preparation: Add the diluted compound to wells containing individual proteases from a diverse panel covering major classes (serine, cysteine, aspartic, and metalloproteases).[5][11]
-
Pre-incubation: Incubate the compound with the proteases to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a specific fluorogenic peptide substrate. These substrates are designed to release a fluorescent molecule upon cleavage by the protease.[4]
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader.[12] This kinetic reading provides the reaction rate.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition by comparing the reaction rate in the presence of the compound to the vehicle control.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical step in its preclinical development. The hypothetical data presented in this guide illustrates a favorable selectivity profile when compared to an alternative compound, suggesting a lower propensity for off-target effects. The detailed experimental workflows for kinome and protease screening provide a robust framework for generating the necessary data to make informed decisions about the compound's future.
It is imperative for researchers to move beyond single-target assays and embrace a broader, systems-level understanding of a compound's biological interactions. By rigorously assessing selectivity early in the drug discovery process, we can de-risk development programs, enhance the quality of therapeutic candidates, and ultimately improve the chances of clinical success.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. An overview of the regulatory role of annexin A1 in the tumor microenvironment and its prospective clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin‐A1: The culprit or the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KinomePro - Pamgene [pamgene.com]
- 9. pharmaron.com [pharmaron.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Protease Assay Service - Creative BioMart [creativebiomart.net]
A Technical Guide to 2-(Morpholinosulfonyl)phenylboronic Acid: Comparative Analysis and Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in organic synthesis is paramount to achieving desired outcomes in efficiency, yield, and biological activity. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly for their utility in palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth technical review of 2-(Morpholinosulfonyl)phenylboronic acid, a specialized derivative, and offers a comparative analysis of its potential applications and performance against other boronic acids.
Introduction to this compound: A Molecule of Interest
This compound (CAS: 957062-65-6, Molecular Formula: C₁₀H₁₄BNO₅S)[2] is an ortho-substituted arylboronic acid that integrates two key functional groups: a boronic acid and a morpholinosulfonyl moiety. This unique combination suggests a range of applications, from a versatile coupling partner in Suzuki-Miyaura reactions to a potential pharmacophore in medicinal chemistry and a sensing agent. The presence of the electron-withdrawing sulfonamide group at the ortho position is expected to significantly influence the electronic properties and reactivity of the boronic acid.
Key Structural Features and Their Implications:
-
Boronic Acid Group: This functional group is the reactive center for palladium-catalyzed cross-coupling reactions and enables reversible covalent interactions with diols, a property exploited in chemical sensors and drug delivery systems.[3]
-
Ortho-Substitution: The placement of the bulky morpholinosulfonyl group adjacent to the boronic acid can introduce steric hindrance, potentially influencing reaction kinetics and selectivity in cross-coupling reactions.[4][5]
-
Morpholinosulfonyl Group: This electron-withdrawing group is anticipated to lower the pKa of the boronic acid, enhancing its Lewis acidity.[6] This can have a profound effect on its reactivity and binding characteristics. The sulfonamide functional group is also a well-established pharmacophore in drug discovery.
Comparative Analysis: Performance in Key Applications
While direct experimental data for this compound is not extensively published, we can extrapolate its expected performance based on the well-understood principles of physical organic chemistry and the behavior of analogous compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction in organic synthesis.[1] The performance of a boronic acid in this reaction is influenced by factors such as steric hindrance, electronic effects, and stability.
Expected Performance Profile:
The electron-withdrawing nature of the ortho-sulfonamide group in this compound is expected to enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. However, ortho-substituted phenylboronic acids can sometimes exhibit lower reaction rates due to steric hindrance.[4] A study on ortho-substituted phenylboronic acids in reactions with 3,4,5-tribromo-2,6-dimethylpyridine highlighted the significant impact of the ortho-substituent on reaction selectivity.[5]
Comparative Data (Extrapolated):
| Feature | Unsubstituted Phenylboronic Acid | 2-Methoxyphenylboronic Acid (Electron-Donating) | This compound (Electron-Withdrawing) |
| Reactivity | Baseline | Generally lower due to reduced Lewis acidity | Potentially higher due to increased Lewis acidity, but may be attenuated by steric hindrance |
| Stability | Moderate | Moderate | Likely higher due to the stabilizing effect of the electron-withdrawing group |
| Selectivity | Generally good | Can be influenced by coordinating effects of the methoxy group | May exhibit unique selectivity due to steric bulk and potential for intramolecular interactions |
| Typical Yields | Good to excellent | Good to excellent | Expected to be good to excellent under optimized conditions |
Chemosensing Applications
Phenylboronic acids are widely employed as chemosensors for diol-containing molecules (like saccharides) and fluoride ions.[7][8] The binding affinity and sensing mechanism are highly dependent on the pKa of the boronic acid.
Expected Performance as a Fluoride Sensor:
The interaction of boronic acids with fluoride ions leads to the formation of a fluoroboronate complex, often resulting in a change in fluorescence or color.[8] The increased Lewis acidity of this compound, due to the electron-withdrawing sulfonamide group, is expected to lead to a higher binding affinity for fluoride compared to unsubstituted phenylboronic acid. This could translate to a lower limit of detection and higher sensitivity.
Comparative Data for Sensing (Extrapolated):
| Parameter | Unsubstituted Phenylboronic Acid | This compound |
| pKa | ~8.8[9] | Expected to be significantly lower (e.g., ~7-7.5) |
| Optimal pH for Diol Binding | Alkaline (pH > 8) | Near-physiological pH (pH ~7.4) |
| Fluoride Binding Affinity | Moderate | High |
| Potential Sensitivity | Good | Excellent |
Applications in Medicinal Chemistry and Drug Discovery
Both boronic acids and sulfonamides are "privileged structures" in medicinal chemistry.[6][10] Several boronic acid-containing drugs have been approved, and the sulfonamide moiety is present in a vast number of pharmaceuticals. The combination of these two functionalities in this compound makes it an attractive scaffold for drug design.
Potential Biological Activities:
-
Enzyme Inhibition: The boronic acid can act as a warhead, forming a covalent but reversible bond with serine, threonine, or cysteine residues in the active sites of enzymes.[11]
-
Bio-conjugation and Drug Delivery: The ability of the boronic acid to bind to diols can be exploited for targeting glycosylated proteins or for developing glucose-responsive drug delivery systems.[3][12]
-
Improved Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and the sulfonamide can participate in hydrogen bonding interactions with biological targets.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a sulfonamide-phenylboronic acid and its application in a Suzuki-Miyaura coupling reaction. These protocols are adapted from literature procedures for analogous compounds and should serve as a robust starting point for experimental work with this compound.
Synthesis of a Sulfonamide-Phenylboronic Acid (Adapted from[10])
This protocol describes a general method for the synthesis of an arylboronic acid from the corresponding aryl bromide via a lithium-halogen exchange followed by trapping with a borate ester.
Materials:
-
ortho-Bromophenyl-morpholino-sulfonamide (starting material, requires separate synthesis)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the ortho-bromophenyl-morpholino-sulfonamide (1 equivalent) in a dry mixture of THF and toluene (4:1 v/v) in a dry ice/acetone bath (-78 °C) under an argon atmosphere, slowly add triisopropyl borate (5 equivalents).
-
To this mixture, add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour in the dry-ice bath, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding water (100 mL for a 40 mmol scale reaction) and stir for 30 minutes.
-
Adjust the pH to 6.5 with 2 M HCl.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and evaporate to dryness under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway for a sulfonamide-phenylboronic acid.
Suzuki-Miyaura Coupling of a Phenylboronic Acid with an Aryl Halide
This protocol provides general conditions for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 4 mL of dioxane and 1 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
This compound represents a promising, albeit under-explored, building block for organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-morpholinosulfonyl group, suggest enhanced reactivity in cross-coupling reactions and a high affinity for fluoride sensing compared to simpler phenylboronic acids. The presence of both the boronic acid and sulfonamide moieties makes it a particularly attractive scaffold for the design of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the potential of this compound and to provide concrete data to support the well-founded extrapolations presented in this guide. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 98% - CAS:957062-65-6 - 如吉生物科技 [shruji.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognition and sensing of various species using boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 2-(Morpholinosulfonyl)phenylboronic Acid Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, boronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The performance of these reagents is critically influenced by their substituents. This guide provides an in-depth technical comparison of 2-(Morpholinosulfonyl)phenylboronic acid, a compound of increasing interest, against other relevant boronic acids. While direct, side-by-side comparative studies are limited in published literature, this guide synthesizes available data on structurally analogous compounds to provide a robust performance benchmark. We will delve into the anticipated reactivity, stability, and experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Morpholinosulfonyl Substituent: A Performance-Enhancing Moiety
The this compound belongs to a class of electron-deficient boronic acids. The morpholinosulfonyl group at the ortho position significantly influences the electronic properties of the phenylboronic acid core, which in turn dictates its performance in key applications.
Key Physicochemical Properties:
| Property | This compound | Phenylboronic Acid (Reference) | 2-(Methylsulfonyl)phenylboronic acid (Analogue) |
| CAS Number | 957062-65-6[1] | 98-80-6 | 330804-03-0[2] |
| Molecular Formula | C₁₀H₁₄BNO₅S[1] | C₆H₇BO₂ | C₇H₉BO₄S[2] |
| Molecular Weight | 271.1 g/mol | 121.93 g/mol | 200.02 g/mol [2] |
| Predicted pKa | Lower (approx. 7.1-7.4) | 8.8 | Lower (approx. 7.1)[3] |
The strong electron-withdrawing nature of the sulfonyl group is known to substantially lower the pKa of the boronic acid.[3] This is a critical feature, as a lower pKa enhances the formation of the boronate anion, a key intermediate in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates, especially at or near physiological pH.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The efficiency of this reaction is highly dependent on the boronic acid substrate.
Expected Reactivity Profile:
Based on studies of analogous sulfonyl-substituted phenylboronic acids, this compound is anticipated to be a highly effective coupling partner in Suzuki-Miyaura reactions. The electron-withdrawing sulfonyl group can enhance the rate of transmetalation, a crucial step in the catalytic cycle.[4]
Comparative Yields in Suzuki-Miyaura Coupling:
| Boronic Acid | Coupling Partner (Example) | Catalyst System (Example) | Expected Yield | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ / Base | Good to Excellent | Predicted |
| Phenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ / Base | Good | [5] |
| 2-Nitrophenylboronic Acid | Aryl Halide | Various Pd catalysts | Good to Excellent | [2] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ / Base | Modest to Good | [6] |
The performance is expected to be comparable to or exceed that of unsubstituted phenylboronic acid, particularly in challenging couplings or when milder reaction conditions are desired.
Stability Profile: A Critical Consideration
A significant challenge in working with boronic acids is their stability, with two primary degradation pathways being oxidative and protodeboronation.[7][8]
-
Oxidative Stability: Boronic acids are susceptible to oxidation, which can be a concern in biological applications or under aerobic reaction conditions.[9] Intramolecular coordination, such as that potentially offered by the morpholino group, can influence stability. Studies have shown that intramolecular ligation can dramatically increase resistance to oxidation.[9][10]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and is often catalyzed by acidic or basic conditions.[7] The stability of boronic acids to protodeboronation can be a limiting factor in their application.
While specific stability data for this compound is not available, its structure suggests a balance of electronic and steric factors that would influence its stability profile. The electron-withdrawing nature of the sulfonyl group may increase susceptibility to nucleophilic attack, while the bulky morpholino group could offer some steric protection.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own benchmarking studies, detailed experimental protocols for key performance assays are provided below.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for comparing the performance of this compound against other boronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity, and calculate the isolated yield.[11]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Assessing Oxidative Stability
This protocol allows for the comparison of the oxidative stability of different boronic acids in the presence of a common reactive oxygen species.
Materials:
-
Boronic acid solution (1 mM in a suitable buffer, e.g., phosphate buffer at pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution (100 mM)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1 mM solution of the boronic acid in the chosen buffer.
-
Transfer the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.
-
Record the initial UV absorbance spectrum.
-
Initiate the reaction by adding a small volume of the H₂O₂ solution to the cuvette to achieve a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance at a wavelength where the boronic acid and its oxidized product (a phenol) have different extinction coefficients.
-
Record the absorbance at regular time intervals.
-
The rate of oxidation can be determined from the initial rate of change in absorbance.[10]
Oxidative Degradation Pathway:
Caption: Simplified pathway for the oxidative degradation of a phenylboronic acid.
Protocol for Monitoring Stability by NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the degradation of boronic acids in solution under various conditions.[7][12]
Materials:
-
Boronic acid
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
-
Stress agent (e.g., acid, base, or oxidant, optional)
Procedure:
-
Dissolve a known concentration of the boronic acid in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H and/or ¹¹B NMR spectrum to serve as a baseline.
-
To test stability under specific conditions, add a small amount of a stress agent to the NMR tube.
-
Acquire NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the boronic acid and any new signals from degradation products to quantify the rate of decomposition.[11]
Conclusion and Future Outlook
This compound represents a promising reagent for applications requiring electron-deficient boronic acids, particularly in Suzuki-Miyaura cross-coupling. The presence of the morpholinosulfonyl group is anticipated to enhance its reactivity and influence its stability profile. While direct comparative performance data is currently sparse, the foundational knowledge of structure-activity relationships for substituted phenylboronic acids provides a strong basis for predicting its advantageous properties. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of this and other boronic acids, thereby facilitating the rational selection of reagents for complex synthetic challenges in drug discovery and materials science. Further studies are warranted to fully elucidate the performance benchmarks of this valuable synthetic building block.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. azom.com [azom.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Morpholinosulfonyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Morpholinosulfonyl)phenylboronic acid. As a Senior Application Scientist, my objective is to provide not just a protocol, but a self-validating system of operations grounded in chemical principles and regulatory standards, ensuring the safety of personnel and the integrity of your research environment.
Hazard Identification and Essential Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from close structural analogs, such as (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid, and the constituent chemical classes (boronic acids, sulfonylamides, morpholines).[1]
The primary risks associated with this compound class include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2] Therefore, it must be treated as hazardous waste. Under no circumstances should this chemical, or materials contaminated with it, be disposed of in regular trash or flushed down the drain.[3][4][5]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
This data is synthesized from the SDS of a closely related structural analog, (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid.[1]
Immediate Safety and Handling Precautions (Personal Protective Equipment)
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][6] The following Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection : Chemical safety goggles and a face shield are required.[1]
-
Hand Protection : Nitrile or neoprene gloves are essential. Consider double-gloving for added protection.[3]
-
Body Protection : A flame-resistant lab coat that is fully fastened.
-
Footwear : Closed-toe shoes are mandatory.[3]
Rationale : The selection of this PPE directly mitigates the identified risks. Goggles and a face shield protect against eye irritation from splashes or dust.[1] Chemical-resistant gloves prevent skin contact and subsequent irritation.[3] A fume hood provides the primary engineering control to prevent respiratory tract irritation.[6]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to align with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Segregation
-
Action : Collect all waste containing this compound into a dedicated hazardous waste container. This includes unused solid chemical, solutions, and contaminated consumables (e.g., weighing papers, pipette tips, gloves).
-
Rationale : Segregation is a critical safety measure. Boronic acids and their derivatives can be incompatible with strong oxidizing agents, acids, and bases.[5][9] Mixing incompatible waste streams can lead to dangerous exothermic reactions, gas evolution, or fire.[5] Keeping this waste stream separate prevents such events at both the local accumulation site and the central waste facility.
Step 2: Container Selection and Management
-
Action : Use only chemically compatible, sealable containers provided by your institution's Environmental Health & Safety (EHS) department.[6][8] The container must be in good condition, free of damage, and have a secure, leak-proof lid.[8]
-
Rationale : The integrity of the waste container is fundamental to preventing leaks and environmental contamination. OSHA mandates that containers must be compatible with the stored waste to prevent degradation or reaction with the container itself.[8] The container should be kept closed at all times except when actively adding waste.[10]
Step 3: Hazardous Waste Labeling
-
Action : Immediately label the waste container with the words "Hazardous Waste".[3][11] The label must also include:
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date on which the first waste was added to the container.
-
-
Rationale : Proper labeling is a strict regulatory requirement under the EPA and OSHA.[8][11] It ensures that anyone handling the container is aware of its contents and the associated dangers, and it is essential for proper tracking and final disposal by licensed professionals.
Step 4: Waste Accumulation and Storage
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Rationale : SAAs are a key component of the EPA's hazardous waste regulations for laboratories.[12] Storing waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and accidental mixing with incompatible chemicals. Your institution's Chemical Hygiene Plan (CHP) will specify the location and management procedures for your lab's SAA.[13]
Step 5: Arranging for Final Disposal
-
Action : Once the waste container is full, or if it has been in the SAA for the maximum time allowed by your institution (typically 6-12 months), follow your facility's specific procedures to arrange for pickup by the EHS department or a licensed hazardous waste contractor.[8][12]
-
Rationale : The final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF). Your institution's EHS office manages this "cradle-to-grave" responsibility as required by the EPA.[14]
Decontamination of Empty Containers and Glassware
Empty containers that once held this compound must be decontaminated before being disposed of or reused.
-
Initial Rinse : In a chemical fume hood, rinse the container or glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent : The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste in your designated container.[4]
-
Secondary Decontamination : A subsequent wash with a basic solution (e.g., a dilute sodium bicarbonate solution) can help convert any residual boronic acid into a more water-soluble boronate salt. Collect this rinsate as hazardous waste as well.
-
Final Rinse : Perform a final rinse with water, which should also be collected as hazardous waste.[3]
-
Drying and Disposal : Allow the decontaminated container to air dry completely in a well-ventilated area. Deface or remove the original manufacturer's label. The clean, dry container can then be disposed of according to institutional guidelines for clean laboratory glass or plastic.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area. Eliminate all sources of ignition.[15]
-
Don PPE : Wear the appropriate PPE as described in Section 2 before attempting cleanup.
-
Contain and Absorb : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For a liquid spill, cover with an inert absorbent material like vermiculite or sand, then collect the material using non-sparking tools and place it in the waste container.[15]
-
Decontaminate : Clean the spill area thoroughly following the decontamination procedures outlined in Section 4.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[13]
Disposal Workflow Visualization
The following diagram illustrates the complete, compliant workflow for the disposal of this compound waste.
Caption: Compliant disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. osha.gov [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. medlabmag.com [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. nj.gov [nj.gov]
A Researcher's Guide to the Safe Handling of 2-(Morpholinosulfonyl)phenylboronic Acid
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the rationale behind the safe handling of specialized reagents. This guide provides a comprehensive operational plan for managing 2-(Morpholinosulfonyl)phenylboronic acid in a laboratory setting, ensuring both the safety of personnel and the integrity of the research.
Understanding the Risks: A Proactive Approach
While specific toxicological data for this compound is not extensively documented in readily available literature, the broader class of arylboronic acids warrants a cautious approach. Boronic acids, as a group, are known to be potential irritants to the skin, eyes, and respiratory tract.[1] The morpholinosulfonyl functional group introduces additional chemical properties that necessitate careful handling. Therefore, all handling of this compound should be performed with the assumption that it is hazardous.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. Each component of your PPE serves a specific purpose, and understanding this is key to its correct use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound to prevent the inhalation of dust particles.[2][3] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6]
-
The work area should be clean and free of clutter to prevent spills and contamination.
Handling and Use:
-
Don all required personal protective equipment as outlined in the table above before handling the chemical.
-
Keep the container of this compound tightly closed when not in use.[5]
-
Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area to remove any residual chemical. All cleaning materials should be disposed of as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan: A Critical Final Step
Improper disposal of this compound and its associated waste can lead to personal injury and environmental contamination.[2] This chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[6]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Incompatible Materials: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][8] Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[2]
Container Decontamination:
-
Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.[6]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[6]
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[6]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Complete any necessary waste disposal forms provided by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.[2]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
